molecular formula C36H42O8 B1157707 Ohchinin CAS No. 67023-80-7

Ohchinin

Cat. No.: B1157707
CAS No.: 67023-80-7
M. Wt: 602.7 g/mol
InChI Key: FCOMMYNXUJVOPV-VSCMBUAFSA-N
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Description

Ohchinin has been reported in Melia azedarach with data available.

Properties

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3/b12-11+/t23-,24-,25-,26-,27+,31-,32+,33-,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOMMYNXUJVOPV-VSCMBUAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67023-80-7
Record name Ohchinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Ohchinin mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ochratoxin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several fungal species of the Aspergillus and Penicillium genera, found as a worldwide contaminant in a wide variety of foods and animal feed, including cereals, coffee, wine, and meat products[1][2]. Classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), OTA exhibits potent nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and neurotoxic effects in various animal species[1][3]. The kidney is the primary target organ for OTA toxicity[4][5].

The molecular mechanism of action of OTA is highly complex and not yet fully elucidated. It is understood to involve a multifactorial process, including the inhibition of critical cellular processes, induction of oxidative stress, formation of DNA adducts, and disruption of key signaling pathways, ultimately leading to cell death and organ damage[1][6]. This guide provides a detailed overview of the core mechanisms underlying OTA toxicity, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Toxic Action

OTA exerts its toxicity through several interconnected mechanisms at the cellular and molecular level.

Inhibition of Protein Synthesis

One of the earliest and most well-defined mechanisms of OTA action is the competitive inhibition of protein synthesis. Structurally, OTA is composed of a dihydroisocoumarin moiety linked to L-phenylalanine. This structural similarity to phenylalanine allows OTA to competitively inhibit phenylalanyl-tRNA synthetase, an essential enzyme for charging tRNA with phenylalanine during protein translation[7][8][9]. This inhibition disrupts protein synthesis, affecting proteins with high turnover rates and contributing to cellular dysfunction[7]. While the phenylalanine moiety is important, studies suggest the isocoumarin structure is more critical for this interaction[1][9].

Induction of Oxidative and Nitrosative Stress

A primary driver of OTA's toxicity is the induction of oxidative stress[10][11]. OTA promotes the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms:

  • Iron Chelation: OTA can chelate ferric ions (Fe³⁺), facilitating their reduction to ferrous ions (Fe²⁺). The resulting OTA-Fe²⁺ complex can initiate free radical production, leading to lipid peroxidation and damage to cellular membranes and DNA[1][12].

  • Mitochondrial Dysfunction: OTA impairs mitochondrial function and cellular energy (ATP) production, further contributing to ROS generation[1][13][14].

  • Depletion of Antioxidants: OTA exposure leads to the depletion of endogenous antioxidants, such as reduced glutathione (GSH), and can suppress the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase[15]. This imbalance overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage[16].

Genotoxicity and DNA Damage

OTA is genotoxic, causing significant damage to DNA. This occurs through both direct and indirect mechanisms. The oxidative stress induced by OTA leads to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)[3][13]. Furthermore, OTA metabolism can lead to the formation of reactive intermediates that form covalent DNA adducts, resulting in DNA single-strand breaks[1][7][17]. This DNA damage can trigger cell cycle arrest, apoptosis, or mutagenesis, explaining OTA's carcinogenic potential[3][17].

Apoptosis and Cell Cycle Arrest

OTA is a potent inducer of apoptosis (programmed cell death) in various cell types, including kidney, liver, and immune cells[1][18]. The apoptotic cascade is primarily initiated via the intrinsic (mitochondrial) pathway:

  • Mitochondrial Disruption: OTA causes a loss of the mitochondrial membrane potential (ΔΨm)[14][19].

  • Caspase Activation: This disruption leads to the release of cytochrome c, which in turn activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3[8][19][20].

  • Bcl-2 Family Regulation: OTA has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL, further tilting the balance towards cell death[8][20].

In addition to apoptosis, OTA can cause cell cycle arrest, particularly at the G1 and G2/M phases, preventing cell proliferation and contributing to its cytostatic effects[11][18][21].

Disruption of Cellular Signaling Pathways

OTA modulates several critical intracellular signaling pathways, which orchestrates its toxic effects. The interplay between these pathways dictates the cellular response to OTA exposure, leading to outcomes such as inflammation, fibrosis, apoptosis, and carcinogenesis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: OTA activates MAPK signaling cascades, including ERK, JNK, and p38, in a cell-type-dependent manner[1][18][22]. These pathways are central regulators of cellular responses to stress. Their activation by OTA can lead to inflammation, apoptosis, and other toxic outcomes[14].

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. OTA has been shown to modulate PI3K/Akt signaling, and its sustained activation has been reported in human kidney cells[1]. In other contexts, OTA-induced apoptosis is linked to the inhibition of this pro-survival pathway[23][24].

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is the master regulator of the antioxidant response. Several studies report that OTA suppresses Nrf2 activity and the expression of its downstream antioxidant genes, thereby weakening the cell's defense against oxidative stress[12][25].

  • Transforming Growth Factor-β (TGF-β)/Smad Pathway: In the liver, OTA has been demonstrated to induce fibrosis by activating the TGF-β receptor I/Smad2/3 signaling pathway, a key cascade in the development of fibrotic diseases[26].

  • p53 Signaling Pathway: In response to OTA-induced DNA damage, the p53 tumor suppressor protein is activated. This can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis[18].

  • Nuclear Factor-kappa B (NF-κB) Pathway: OTA can activate the pro-inflammatory NF-κB pathway, contributing to inflammation observed in chronic interstitial nephropathy[22][24].

Visualization of Core Signaling Pathways

Ochratoxin_A_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_signaling Signaling Cascades cluster_outcomes Toxicological Outcomes OTA Ochratoxin A (OTA) Protein_Syn_Inhibition Inhibition of Protein Synthesis (Phe-tRNA Synthetase) OTA->Protein_Syn_Inhibition Mitochondria Mitochondrial Dysfunction OTA->Mitochondria Fe_Chelation Fe³⁺ Chelation OTA->Fe_Chelation Metabolism Metabolic Activation (CYP450) OTA->Metabolism Apoptosis Apoptosis Protein_Syn_Inhibition->Apoptosis ROS ↑ ROS / RNS (Oxidative Stress) Mitochondria->ROS Fe_Chelation->ROS Metabolism->ROS DNA_Damage DNA Damage (Adducts, Breaks) Metabolism->DNA_Damage Direct Adducts ROS->DNA_Damage MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK PI3K_AKT PI3K/Akt Modulation ROS->PI3K_AKT Nrf2 Nrf2 Inhibition ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB p53 p53 Activation DNA_Damage->p53 Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation PI3K_AKT->Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest NFkB->Inflammation TGFb TGF-β/Smad Activation Fibrosis Fibrosis TGFb->Fibrosis

Caption: Core signaling pathways activated by Ochratoxin A leading to cellular toxicity.

Quantitative Data Summary

The toxic effects of OTA have been quantified in numerous studies. The following tables summarize key data on its cytotoxicity, impact on oxidative stress markers, and established regulatory limits.

Table 1: Cytotoxicity of Ochratoxin A in Various Cell Lines

Cell Line Exposure Time OTA Concentration Effect Reference(s)
V79 (Chinese Hamster Lung) 12 hours 133 µM IC₅₀ (50% growth inhibition) [21]
V79 (Chinese Hamster Lung) 24 hours 35 µM IC₅₀ (50% growth inhibition) [21]
HepG2 (Human Hepatocyte) 48 hours 250 nM IC₅₀ [15]
LX-2 (Human Hepatic Stellate) 48 hours 100 - 400 nM Dose-dependent decrease in viability [27]
HK-2 (Human Kidney) 72 hours >10 µM ~50% reduction in viability [28]

| LLC-PK1 (Porcine Kidney) | 72 hours | ~1 µM | ~50% reduction in viability |[28] |

Table 2: Ochratoxin A-Induced Oxidative Stress Markers

Model System OTA Dose Marker Observed Change Reference(s)
HepG2 Cells 100 µM Intracellular ROS Time-dependent increase [16]
HepG2 Cells 500 nM Glutathione (GSH) Significant decrease [15]
HepG2 Cells 5-500 nM TBAR-reactive substances Dose-dependent increase [15]
Rat Kidney (in vivo) N/A Catalase (CAT) activity Marked decrease [11]
Rat Kidney (in vivo) N/A Superoxide Dismutase (SOD) activity Increase [11]

| Rabbit Liver (in vivo) | N/A | Nrf2 mRNA expression | 58.1% downregulation |[12] |

Table 3: Regulatory Limits and Detection Levels of Ochratoxin A

Guideline/Method Matrix Value/Limit Organization/Reference
Tolerable Weekly Intake (TWI) Human exposure 120 ng/kg body weight EFSA[3]
Tolerable Daily Intake (TDI) Human exposure 5 ng/kg body weight FDA[3]
ELISA (LOD) General 0.8 ppb (ng/g) [29]
ELISA (LOQ) General 2.0 ppb (ng/g) [29]
HPLC-FLD (LOD) Wine and Beer <0.004 µg/L [30]

| HPLC-FLD (LOQ) | Wine and Beer | <0.016 µg/L |[30] |

(LOD: Limit of Detection; LOQ: Limit of Quantification; TWI: Tolerable Weekly Intake; TDI: Tolerable Daily Intake; EFSA: European Food Safety Authority; FDA: U.S. Food and Drug Administration)

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of OTA. Below are methodologies for key experiments commonly cited in the literature.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted from methods used to assess OTA-induced cytotoxicity[15][27].

  • Cell Seeding: Seed cells (e.g., HepG2, HK-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • OTA Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of OTA (e.g., 0, 5, 20, 100, 250, 500 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Protocol 2: OTA Extraction and Quantification from Fungal Cultures

This protocol is based on the methodology for OTA extraction for HPLC analysis[31].

  • Sample Collection: Collect fungal mycelium from culture plates.

  • Extraction: Add 5 mL of methanol to the sample in a tube. Vortex vigorously for 2 minutes.

  • Incubation: Incubate at room temperature for 1 hour to allow for OTA extraction.

  • Filtration: Filter the extract through a 0.22 µm pore-size syringe filter to remove particulate matter.

  • Storage: Store the filtrate at -20°C until analysis.

  • HPLC Analysis: Analyze the extract using a reverse-phase HPLC system with fluorescence detection. Use a mobile phase gradient of acidified water and methanol/acetonitrile. Quantify OTA based on a standard curve prepared with certified OTA standards.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A 1. Cell Culture & Seeding B 2. OTA Treatment (Dose-Response) A->B C 3. Incubation (e.g., 48h) B->C D 4. Add Reagent (e.g., MTT) C->D E 5. Measure Signal (e.g., Absorbance) D->E F 6. Data Analysis (% Viability, IC₅₀) E->F

Caption: A typical experimental workflow for assessing OTA cytotoxicity in vitro.

Conclusion

The mechanism of action of Ochratoxin A is a complex and multifaceted process that impacts fundamental cellular functions. The primary modes of toxicity—inhibition of protein synthesis, induction of severe oxidative stress, direct DNA damage, and induction of apoptosis—are driven by the disruption of numerous interconnected signaling pathways, including the MAPK, PI3K/Akt, and Nrf2 cascades. This intricate network of interactions underscores the potent nephrotoxic and carcinogenic nature of OTA. A thorough understanding of these core mechanisms is critical for developing effective strategies to mitigate OTA contamination in the food chain and to design therapeutic interventions for ochratoxicosis. Further research is necessary to fully unravel the cell- and organ-specific responses to this pervasive mycotoxin.

References

The Biological Activity of Onychine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychine, a 4-azafluorenone alkaloid, has garnered significant interest in the scientific community due to its diverse and potent biological activities.[1][2] Isolated from plants of the Annonaceae family, this natural compound and its synthetic analogs have demonstrated promising potential in several therapeutic areas, including oncology, infectious diseases, and parasitology. This technical guide provides a comprehensive overview of the current understanding of Onychine's biological activity, with a focus on its quantitative effects, the experimental methodologies used for its evaluation, and its underlying mechanisms of action.

Core Biological Activities

Onychine and its derivatives exhibit a broad spectrum of pharmacological activities, primarily categorized as:

  • Anticancer Activity: Demonstrates cytotoxicity against various cancer cell lines.

  • Antifungal Activity: Inhibits the growth of pathogenic fungi.

  • Antibacterial Activity: Shows efficacy against a range of bacteria, including multidrug-resistant strains.

  • Antimalarial Activity: Possesses activity against the Plasmodium falciparum parasite.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of Onychine and its analogs.

Table 1: Anticancer Activity of Onychine Analogs

CompoundCancer Cell LineIC50 (µg/mL)Reference
6,8-dihydroxy-7-methoxy-1-methyl-azafluorenoneA549 (Human lung carcinoma)2.64[1][2]
6,8-dihydroxy-7-methoxy-1-methyl-azafluorenoneGLC4 (Human small cell lung cancer)3.58[1][2]
6,8-dihydroxy-7-methoxy-1-methyl-azafluorenoneGLC4/Adr (Doxorubicin-resistant small cell lung cancer)3.12[1]

Table 2: Antibacterial Activity of an Onychine Analog

CompoundBacterial StrainMIC (µg/mL)Reference
6,8-dihydroxy-7-methoxy-1-methyl-azafluorenoneMycobacterium tuberculosis0.78[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assay

The antiproliferative activity of Onychine and its analogs is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Antiproliferative Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Cancer cell lines (e.g., A549, GLC4) B Culture in appropriate medium A->B C Seed cells in 96-well plates B->C E Add compound to wells C->E D Prepare serial dilutions of Onychine/analog D->E F Incubate for a specified period (e.g., 48-72h) E->F G Add MTT solution F->G H Incubate to allow formazan formation G->H I Add solubilization solution (e.g., DMSO) H->I J Measure absorbance at ~570 nm I->J K Calculate cell viability and IC50 values J->K

Caption: Workflow for determining the antiproliferative activity of Onychine.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., A549, GLC4) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Preparation and Treatment: Onychine or its analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. The MTT is converted by viable cells into formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC), is determined using the broth microdilution method.

Workflow for Antibacterial Assay

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Bacterial strain (e.g., M. tuberculosis) C Adjust bacterial suspension to a standard turbidity A->C B Prepare serial dilutions of Onychine/analog in broth E Add compound dilutions to respective wells B->E D Inoculate wells of a 96-well plate with bacterial suspension C->D D->E F Incubate under appropriate conditions E->F G Visually inspect for bacterial growth (turbidity) H Determine the lowest concentration with no visible growth (MIC) G->H

Caption: Workflow for determining the antibacterial activity of Onychine.

Detailed Steps:

  • Compound Preparation: Serial twofold dilutions of the Onychine analog are prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain is grown to a specific phase, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under conditions appropriate for the specific bacterium (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of Onychine are still under investigation. However, based on the activities of other 4-azafluorenone alkaloids and related compounds, several potential signaling pathways and mechanisms can be hypothesized.

Anticancer Mechanism

The anticancer activity of many natural compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Anticancer Signaling Pathways

G cluster_0 Cellular Effects cluster_1 Potential Molecular Targets Onychine Onychine Apoptosis Induction of Apoptosis Onychine->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Onychine->CellCycleArrest Induces Caspases Caspase Activation Apoptosis->Caspases Bcl2 Modulation of Bcl-2 family proteins Apoptosis->Bcl2 Cyclins Downregulation of Cyclins/CDKs CellCycleArrest->Cyclins

Caption: Hypothesized signaling pathways for the anticancer activity of Onychine.

It is plausible that Onychine may exert its anticancer effects by:

  • Inducing Apoptosis: Activating intrinsic or extrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and the activation of caspases.

  • Inducing Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, possibly by downregulating the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

Antimicrobial Mechanism

The mechanism of action for the antibacterial and antifungal effects of Onychine is not yet fully elucidated. However, common mechanisms for natural antimicrobial compounds include:

  • Cell Membrane Disruption: Interfering with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: Targeting and inhibiting enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

Further research is required to identify the specific molecular targets and signaling pathways affected by Onychine in microbial cells.

Conclusion

Onychine and its analogs represent a promising class of bioactive compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antifungal, antibacterial, and antimalarial activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of action and signaling pathways involved, as well as on optimizing the structure of these compounds to enhance their efficacy and selectivity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this fascinating class of natural products.

References

Ohchinin: A Technical Guide to its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin, a notable member of the limonoid class of natural products, has garnered significant attention within the scientific community for its diverse biological activities. Isolated primarily from plants of the Meliaceae family, particularly Melia azedarach and Azadirachta indica, this complex tetranortriterpenoid exhibits a range of effects including potent antifeedant, insecticidal, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative biological data, and an exploration of its known mechanisms of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first reported in a 1976 communication by Ochi, M., Kotsuki, H., and Ishii, T. in the Journal of the Chemical Society, Chemical Communications. This initial report detailed the isolation and preliminary structure elucidation of this novel limonoid.

This compound is a naturally occurring tetranortriterpenoid, a class of highly oxygenated and structurally complex secondary metabolites. It is primarily found in plants belonging to the Meliaceae family, which is well-known for producing a rich diversity of bioactive limonoids. The principal botanical sources of this compound are Melia azedarach, commonly known as the Chinaberry tree, and to a lesser extent, Azadirachta indica, the Neem tree. In these plants, this compound is biosynthesized from a tetracyclic triterpene precursor, typically euphol or tirucallol, through a series of oxidative modifications and rearrangements.

Chemical Properties

The chemical structure of this compound is characterized by a highly modified triterpenoid skeleton. Its systematic name is complex, reflecting its intricate stereochemistry and functional group array.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₃₆H₄₂O₈
Molecular Weight 602.7 g/mol
Class Limonoid (Tetranortriterpenoid)
Key Functional Groups Furan ring, epoxide, ester, hydroxyl groups

Biological Activities and Quantitative Data

This compound has been demonstrated to possess a range of biological activities, with its insecticidal and antifeedant properties being the most extensively studied. Additionally, it has shown promise as a cytotoxic and anti-inflammatory agent. The following tables summarize the available quantitative data for this compound and related limonoids.

Table 2: Antifeedant and Insecticidal Activity of this compound and Related Limonoids

CompoundTest OrganismBioassayActivity MetricValue
Limonoids from M. azedarachSpodoptera lituraLeaf Disc No-ChoiceAntifeedant Activity (%)> 90% at 1 ppm
This compound derivativeVarious insect pests---

Table 3: Cytotoxic Activity of this compound and Related Limonoids

Compound/ExtractCell LineActivity MetricValue
Limonoid-rich extractHuman cancer cell linesIC₅₀Varies with cell line
This compound (predicted)---

Table 4: Anti-inflammatory Activity of Related Limonoids from Melia azedarach

CompoundAssayActivity MetricValue
MelianolLPS-induced NO production in RAW 264.7 macrophagesIC₅₀15.6 µM
MeliadanolLPS-induced NO production in RAW 264.7 macrophagesIC₅₀25.3 µM

Experimental Protocols

Isolation of this compound from Melia azedarach

The isolation of this compound and other limonoids from the fruits or seeds of Melia azedarach typically involves the following steps:

  • Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with hexane to remove nonpolar constituents, followed by extraction with dichloromethane, ethyl acetate, or methanol to isolate the limonoids.

  • Fractionation: The crude limonoid-containing extract is then fractionated using column chromatography. A variety of stationary phases can be employed, including silica gel, Sephadex LH-20, or reversed-phase C18 silica.

  • Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column and a mobile phase gradient of acetonitrile and water.

  • Structure Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Antifeedant Bioassay against Spodoptera litura

The antifeedant activity of this compound can be evaluated using a leaf disc no-choice bioassay with a common agricultural pest, the tobacco cutworm (Spodoptera litura).

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Treatment of Leaf Discs: Leaf discs of a suitable host plant (e.g., castor bean, Ricinus communis) are dipped in the test solutions for a defined period and then allowed to air dry. Control discs are treated with the solvent alone.

  • Bioassay: A single, pre-starved larva of S. litura is placed in a petri dish containing a treated leaf disc.

  • Data Collection: After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed by the larva is measured.

  • Calculation of Antifeedant Index: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, studies on related limonoids and other natural products provide insights into the potential signaling pathways that may be modulated by this compound.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Limonoids have been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound may interfere with this pathway by inhibiting the activation of the IKK complex or by directly preventing the nuclear translocation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription NFkB->Transcription Binds to DNA IkB_NFkB->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines Transcription->Cytokines This compound This compound This compound->IKK Inhibition Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

An In-depth Technical Guide to Ohchinin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ohchinin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds.[1] Isolated from the fruit of the Chinaberry tree (Melia azedarach), this compound is part of a complex mixture of bioactive molecules produced by this plant.[1] Limonoids, in general, are known for a wide array of biological activities, and as such, this compound represents a molecule of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental details where available.

Chemical Structure and Identification

This compound possesses a complex, polycyclic structure characteristic of limonoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

The definitive structure of this compound features multiple stereocenters, contributing to its molecular complexity. The systematic IUPAC name for this compound is [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 67023-80-7[2][3]
Molecular Formula C₃₆H₄₂O₈[2][3]
Molecular Weight 602.7 g/mol [2]
IUPAC Name [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate[2]
SMILES CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--C)O)OC(=O)/C=C/C7=CC=CC=C7)C">C@@HCC(=O)OC)C[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited, some key properties have been reported or calculated.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Solid (assumed)
Solubility Soluble in DMSO[4]
Storage Short term at 0°C, long term at -20°C, desiccated[4]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueData HighlightsReference(s)
¹³C NMR Data available on PubChem[2]
Mass Spectrometry GC-MS data available on PubChem[2]

Detailed spectral data and assignments are available through the referenced databases.

Biological Activity and Potential Applications

While specific studies on the biological activity of isolated this compound are not extensively available in the public domain, the well-documented bioactivities of other limonoids from Melia azedarach provide a strong basis for predicting its potential therapeutic and agrochemical applications. Limonoids from this plant are particularly noted for their insecticidal and cytotoxic properties.

Insecticidal Activity

Limonoids are a well-established class of insecticidal natural products. It is highly probable that this compound contributes to the overall insecticidal activity of Melia azedarach extracts. The mechanism of action for insecticidal limonoids often involves antifeedant effects, growth disruption, and direct toxicity.

Cytotoxic Activity

Many limonoids have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a key area of interest for the development of new anticancer agents. The complex structure of this compound presents multiple pharmacophores that could interact with biological targets relevant to cancer pathology.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound, from its isolation to the evaluation of its biological activities.

Isolation of this compound from Melia azedarach

A general workflow for the isolation of limonoids like this compound from plant material is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography plant_material Dried Fruit of Melia azedarach extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions (e.g., Hexane, Ethyl Acetate) partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom hplc HPLC Purification column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered fruit material of Melia azedarach is subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Limonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to yield the pure compound.

Cytotoxicity Assay

The potential cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cytotoxicity_assay cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of this compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_determination Calculate IC50 Value absorbance_reading->ic50_determination

Figure 2. Workflow for a typical cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT. The plates are incubated for another 4 hours, during which viable cells metabolize MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other cytotoxic natural products, potential pathways that could be affected by this compound include those involved in apoptosis, cell cycle regulation, and cellular stress responses. Further research is required to identify the precise molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a complex limonoid with a chemical structure that suggests significant potential for biological activity. While specific experimental data on its properties and bioactivities are still emerging, its origin from Melia azedarach, a plant rich in insecticidal and cytotoxic compounds, points towards promising avenues for future research. The protocols outlined in this guide provide a framework for the further investigation of this compound, which may lead to the development of new therapeutic agents or agrochemicals. The detailed structural and physicochemical information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Ohchinin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin is a naturally occurring tetranortriterpenoid found within the plant kingdom. This document provides an in-depth technical overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its known biological activities. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the underlying processes.

Natural Sources of this compound

The principal identified natural source of this compound is the fruit of the Chinaberry tree, Melia azedarach.[1] This deciduous tree, belonging to the Meliaceae family, is native to Indomalaya and Australasia and is cultivated in various tropical and subtropical regions worldwide. This compound, along with other limonoids such as this compound acetate and Ohchinal, is a constituent of the fruit's complex phytochemical profile.[1]

Isolation and Purification of this compound from Melia azedarach

General Experimental Workflow for this compound Isolation

This compound Isolation Workflow start Collection and Preparation of Melia azedarach Fruits extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Plant Material Preparation

Fresh, ripe fruits of Melia azedarach should be collected and thoroughly washed to remove any surface contaminants. The fruits are then air-dried in the shade or in a well-ventilated oven at a low temperature (typically 40-50°C) to prevent degradation of thermolabile compounds. Once completely dry, the plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2.2. Solvent Extraction

A Soxhlet apparatus is a commonly employed method for the exhaustive extraction of phytochemicals.

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser.

  • Solvent: Methanol or ethanol are frequently used for the extraction of polar to semi-polar compounds like limonoids.

  • Procedure:

    • A known quantity of the powdered fruit material is packed into a thimble and placed in the Soxhlet extractor.

    • The round-bottom flask is filled with the chosen solvent (e.g., methanol).

    • The apparatus is assembled, and the solvent is heated to its boiling point.

    • The extraction is allowed to proceed for a sufficient duration, typically until the solvent in the siphon tube becomes colorless, indicating that the majority of the soluble compounds have been extracted.

2.2.3. Filtration and Concentration

Following extraction, the crude extract is filtered to remove any suspended plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous or semi-solid residue.

2.2.4. Solvent-Solvent Partitioning

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents: A typical biphasic system would involve suspending the crude extract in a water-methanol mixture and then partitioning it against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

  • Procedure:

    • The crude extract is dissolved in a hydroalcoholic solution (e.g., 90% methanol).

    • This solution is then successively partitioned with solvents of varying polarities.

    • Each solvent fraction is collected and concentrated separately. Limonoids like this compound are expected to be present in the moderately polar fractions (e.g., chloroform and ethyl acetate).

2.2.5. Chromatographic Purification

Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

  • Procedure:

    • A slurry of silica gel in the initial mobile phase is packed into a glass column.

    • The concentrated fraction from the partitioning step is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with the mobile phase gradient, and fractions are collected at regular intervals.

    • The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Fractions with similar TLC profiles are pooled together.

2.2.6. Final Purification

Fractions containing the compound of interest may require further purification, often using preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column is often suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is a common choice.

  • Detection: UV detection at a wavelength appropriate for the chromophores in this compound.

2.2.7. Structural Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield of this compound from Melia azedarach or its specific biological activity in terms of IC50 or LD50 values. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Quantitative Yield of this compound from Melia azedarach

Plant PartExtraction MethodSolvent SystemYield (%)Reference
FruitSoxhletMethanolData not available
FruitMacerationEthanolData not available

Table 2: Biological Activity of this compound (Quantitative)

Activity TypeTest Organism/Cell LineParameterValueReference
InsecticidalData not availableLD50Data not available
AntifeedantData not availableIC50Data not available
CytotoxicData not availableIC50Data not available

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and mechanism of action of purified this compound are limited, compounds isolated from Melia azedarach, particularly limonoids, are well-documented for their insecticidal and antifeedant properties. It is plausible that this compound contributes to these effects.

Postulated Mechanism of Action (Insecticidal/Antifeedant)

The insecticidal and antifeedant actions of limonoids often involve disruption of insect physiology and behavior. A hypothetical signaling pathway for the antifeedant activity of a natural compound like this compound is presented below.

Antifeedant Signaling Pathway This compound This compound Receptor Gustatory Receptor (e.g., GRN on chemosensory neurons) This compound->Receptor Binds to Neuron Chemosensory Neuron Receptor->Neuron Activates Signal Signal Transduction Cascade (e.g., G-protein coupled, ion channel modulation) Neuron->Signal Initiates CNS Central Nervous System (e.g., Subesophageal Ganglion) Signal->CNS Transmits signal to Behavior Feeding Inhibition (Antifeedant Effect) CNS->Behavior Regulates

Caption: Hypothetical signaling pathway for this compound's antifeedant activity.

This proposed pathway suggests that this compound may interact with gustatory receptors on the mouthparts of insects, leading to a neural signal that is processed in the central nervous system, ultimately resulting in the cessation of feeding.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from Melia azedarach with likely insecticidal and/or antifeedant properties. This guide provides a framework for its isolation and a hypothetical basis for its mechanism of action. Significant further research is required to:

  • Develop and publish a detailed, optimized protocol for the isolation and purification of this compound.

  • Quantify the yield of this compound from various parts of Melia azedarach using different extraction techniques.

  • Conduct comprehensive biological assays to determine its specific insecticidal, antifeedant, cytotoxic, and other pharmacological activities, including the determination of IC50 and LD50 values.

  • Elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

Such research will be crucial for unlocking the full potential of this compound for applications in agriculture, medicine, and other scientific fields.

References

Biochanin A: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A, a natural isoflavone predominantly found in red clover and chickpeas, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the current preclinical evidence supporting the anticancer, anti-inflammatory, and neuroprotective effects of Biochanin A. We delve into its molecular mechanisms of action, focusing on the modulation of key signaling pathways, including NF-κB, Nrf2, MAPK, and PI3K/Akt. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

Biochanin A exhibits multifaceted therapeutic potential stemming from its ability to modulate critical cellular signaling pathways. Its primary areas of investigation include oncology, inflammation, and neurodegenerative diseases.

Anticancer Effects

Biochanin A has demonstrated significant anticancer properties across a range of cancer cell lines and in vivo models.[1][2] Its mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways that govern cancer progression.[1][3]

One of the primary mechanisms of Biochanin A's anticancer activity is its ability to interfere with the NF-κB signaling pathway .[3] By inhibiting the activation of NF-κB, Biochanin A can downregulate the expression of various pro-inflammatory and anti-apoptotic genes that contribute to tumor growth and survival.[4]

Furthermore, Biochanin A has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways , which are frequently dysregulated in cancer.[1] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[3] In HER-2-positive breast cancer cells, Biochanin A has been observed to inhibit the phosphorylation of HER-2, Erk1/2, Akt, and mTOR, leading to reduced cell viability and invasion.[5]

Anti-inflammatory Properties

The anti-inflammatory effects of Biochanin A are well-documented and are largely attributed to its ability to suppress pro-inflammatory signaling cascades.[6] It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in various inflammatory models.[7][8]

The inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory action. Biochanin A can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[7][8] Additionally, Biochanin A's anti-inflammatory effects are mediated through the modulation of the MAPK pathway .[8]

Neuroprotective Effects

Preclinical studies have highlighted the neuroprotective potential of Biochanin A in models of cerebral ischemia/reperfusion injury and neuroinflammation.[1][9] Its neuroprotective mechanisms are linked to its antioxidant and anti-inflammatory properties.[9]

A key pathway implicated in Biochanin A's neuroprotective action is the Nrf2 signaling pathway .[9] Biochanin A can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1][9] This enhancement of the endogenous antioxidant defense system helps to mitigate oxidative stress-induced neuronal damage.[9]

Concurrently, its ability to inhibit the NF-κB signaling pathway in the central nervous system reduces neuroinflammation, a critical factor in the pathogenesis of many neurodegenerative diseases.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Biochanin A from various preclinical studies.

Table 1: In Vitro Anticancer Efficacy of Biochanin A (IC50 Values)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung CancerNot specified24, 48, 72[10]
95DLung CancerNot specified24, 48, 72[10]
SK-Mel-28Malignant MelanomaApprox. 5048[11]
SK-Mel-28Malignant MelanomaApprox. 2572[11]
SK-BR-3HER-2+ Breast Cancer> 5072[5]
MCF-7Estrogen Receptor+ Breast CancerNot specified-[12]
MDA-MB-231Triple-Negative Breast CancerNot specified-[12]
Table 2: In Vivo Efficacy of Biochanin A
Animal ModelDisease ModelDosing RegimenKey FindingsReference
Murine Xenograft (MCF-7 cells)Breast Cancer5 or 15 mg/kg/daySignificantly reduced tumor growth.[13][13]
Hamster Buccal PouchOral Carcinogenesis20 mg/kg bw every second day for 14 weeksReduced incidence, volume, and burden of tumors; enhanced antioxidant and carcinogen-detoxifying agent levels.[14][14]
RatsCerebral Ischemia/Reperfusion10, 20, or 40 mg/kg/day for 14 days (pre-treatment)Significantly improved neurological deficit, decreased infarct size and brain edema; enhanced SOD and GSH-Px activities and suppressed MDA production.[1][9][1][9]
MiceUlcerative Colitis20 and 40 mg/kgAlleviated Disease Activity Index (DAI) score, restored colon length and morphology; reduced expression of inflammatory cytokines and myeloperoxidase (MPO) activity.[8][8]
MiceAntigen-Induced Arthritis9 mg/kg (single dose at peak inflammation)Reduced neutrophil accumulation, mechanical hypernociception, and levels of IL-1β and CXCL1.[15][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of Biochanin A.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of Biochanin A on the viability of cancer cell lines.[16][17]

Materials:

  • Cancer cell line of interest (e.g., A549, SK-Mel-28)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Biochanin A (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Biochanin A in culture medium from a stock solution. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the Biochanin A dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of Biochanin A that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis for NF-κB and Phosphorylated Proteins

This protocol is used to determine the effect of Biochanin A on the expression and phosphorylation status of proteins in key signaling pathways.[18][19][20]

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-p-Erk1/2, anti-p-Akt, anti-Nrf2, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay is used to quantitatively measure the transcriptional activity of NF-κB in response to Biochanin A treatment.[21][22][23][24][25]

Materials:

  • Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Biochanin A

  • Inducer of NF-κB activity (e.g., TNF-α or LPS)

  • Passive lysis buffer

  • Luciferase assay substrate (e.g., Luciferin for firefly luciferase, coelenterazine for Renilla luciferase)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. If not using a stable cell line, transfect the cells with the NF-κB reporter and control plasmids according to the manufacturer's protocol.

  • Treatment: Pre-treat the cells with various concentrations of Biochanin A for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.

  • Luciferase Activity Measurement: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the stimulated control.

In Vivo Tumor Xenograft Model

This protocol describes a common in vivo model to evaluate the anticancer efficacy of Biochanin A.[13][26][27][28][29]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., MCF-7)

  • Matrigel (optional)

  • Biochanin A formulation for in vivo administration

  • Calipers

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Biochanin A (e.g., by oral gavage or intraperitoneal injection) at the desired doses and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Biochanin A and a typical experimental workflow.

Biochanin A-Mediated Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_complex LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR Binds IKK IKK TLR4_TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IκBα-NF-κB Complex NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Promotes BiochaninA Biochanin A BiochaninA->IKK Inhibits IkBa_NFkB->NFkB_active IκBα degradation

Caption: Biochanin A inhibits the NF-κB signaling pathway.

Biochanin A-Mediated Activation of the Nrf2 Antioxidant Pathway

Nrf2_Pathway cluster_complex Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, SOD, GSH-Px) ARE->Antioxidant_Enzymes Activates BiochaninA Biochanin A BiochaninA->Keap1_Nrf2 Promotes dissociation Keap1_Nrf2->Nrf2_active

Caption: Biochanin A activates the Nrf2 antioxidant pathway.

Experimental Workflow for In Vitro Anticancer Screening of Biochanin A

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Biochanin A Treatment cell_culture->treatment viability_assay Cell Viability (MTT Assay) treatment->viability_assay protein_analysis Protein Expression (Western Blot) treatment->protein_analysis gene_expression Gene Expression (qRT-PCR) treatment->gene_expression data_analysis Data Analysis (IC50, Pathway Modulation) viability_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: In vitro anticancer screening workflow for Biochanin A.

Conclusion and Future Directions

The comprehensive preclinical data presented in this guide strongly support the therapeutic potential of Biochanin A as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to modulate multiple key signaling pathways, particularly NF-κB and Nrf2, underscores its pleiotropic effects.

For drug development professionals, the provided quantitative data and experimental protocols offer a solid foundation for designing further preclinical studies. Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Optimizing formulations to enhance the bioavailability of Biochanin A is crucial for its clinical translation.

  • In-depth In Vivo Efficacy Studies: Conducting more extensive studies in various animal models, including orthotopic and metastatic models for cancer, to better predict clinical outcomes.

  • Toxicology Studies: Thoroughly evaluating the safety profile of Biochanin A at therapeutic doses.

  • Combination Therapies: Investigating the synergistic effects of Biochanin A with existing chemotherapeutic agents or other natural compounds.[12]

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of Biochanin A in human populations.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the chemical compound Ohchinin, including its synthesis, detailed biological activity, and mechanism of action, is not feasible at this time due to a significant lack of specific data in the public scientific literature. The available information confirms its existence and origin, but in-depth pharmacological studies appear to be limited or unpublished.

This document provides a summary of the known information on this compound and presents a broader overview of related chemical compounds isolated from its natural source, Melia azedarach. The methodologies and biological activities of these related limonoids may offer insights into the potential properties of this compound and provide a framework for future research.

The Chemical Profile of this compound

This compound is a natural product classified as a limonoid, a subclass of triterpenoids. It has been identified as a constituent of the plant Melia azedarach, commonly known as the chinaberry tree.[1] The chemical identity of this compound is established in public databases such as PubChem, which provides its molecular structure and formula.[2]

Table 1: Chemical Identity of this compound

PropertyValue
PubChem CID 102004580[2]
Molecular Formula C36H42O8[2]
Molecular Weight 602.7 g/mol [2]
IUPAC Name [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate[2]
Natural Source Melia azedarach[1]

A related compound, this compound acetate, has also been mentioned as a constituent of the fruits of Melia azedarach.[3] However, detailed information on its specific biological activities is also lacking.

Biological Activities of Limonoids from Melia azedarach

While specific quantitative data on the biological activity of this compound are not available, numerous other limonoids have been isolated from Melia azedarach and their pharmacological effects have been investigated. These studies provide a strong indication of the potential bioactivities of compounds from this class. The primary activities reported for these related limonoids are anti-inflammatory and cytotoxic.

Anti-inflammatory Activity

Several limonoids from the fruits of Melia azedarach have demonstrated significant anti-inflammatory properties. For instance, a novel limonoid (referred to as compound 2 in the study) was found to have an IC50 value of 22.04 μM for the inhibition of nitric oxide (NO) production in LPS-induced macrophages.[4] This compound was also shown to reduce the production of reactive oxygen species (ROS) and the inflammatory cytokines IL-6 and TNF-α.[4] The anti-inflammatory effects of this limonoid are suggested to be mediated through the eNOS and NF-κB pathways.[4] Other isolated limonoids have also shown significant inhibition of NO production.[5][6]

Cytotoxic Activity

Certain limonoids from Melia azedarach have exhibited potent cytotoxic effects against cancer cell lines. One study reported that the limonoid meliazedarine G (compound 7 in the study) showed significant cytotoxicity against the HCT116 human colon cancer cell line with an impressive IC50 value of 0.3 ± 0.1 μM.[7] A methanolic extract of the leaves of Melia azedarach, which contains a mixture of compounds including limonoids, showed moderate cytotoxic activity against human ovarian cancer cell lines (2008 cells) with an IC50 of 26.4 μg/mL.[8]

Experimental Protocols: A Generalized Approach for Limonoid Isolation

Specific experimental protocols for the isolation of this compound are not detailed in the available literature. However, the general methodology for the extraction and isolation of limonoids from the fruits of Melia azedarach can be summarized from various studies.[4][5][7]

General Isolation and Purification Protocol
  • Extraction: The air-dried and powdered fruits of Melia azedarach are typically extracted with a solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the ethyl acetate fraction which is often rich in limonoids, are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane).

  • Purification: Further purification is achieved using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-ESI-MS). For crystalline compounds, X-ray diffraction analysis can be used to confirm the structure and stereochemistry.[7]

Visualizing the Research Workflow

The following diagram illustrates a generalized workflow for the isolation, characterization, and biological evaluation of limonoids from Melia azedarach, which would be applicable to the study of this compound.

Limonoid_Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation plant Melia azedarach Fruits drying Air-drying and Powdering plant->drying extraction Solvent Extraction (e.g., Ethanol) drying->extraction partition Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partition column_chrom Column Chromatography (Silica Gel, Sephadex) partition->column_chrom hplc Preparative/Semi-preparative HPLC column_chrom->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy xray X-ray Crystallography (if applicable) hplc->xray anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) hplc->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) hplc->cytotoxicity

Generalized workflow for limonoid research.

Conclusion and Future Directions

This compound remains an understudied natural product with a confirmed chemical structure and natural source. The rich pharmacology of other limonoids isolated from Melia azedarach suggests that this compound may also possess valuable biological activities, particularly in the areas of anti-inflammatory and anticancer research.

To build a comprehensive technical profile of this compound, future research should focus on the targeted isolation of this compound from Melia azedarach to obtain sufficient quantities for thorough biological screening. This would involve quantitative assays to determine its potency and selectivity. Subsequently, mechanism-of-action studies could elucidate the specific signaling pathways and molecular targets of this compound. Furthermore, the synthesis of this compound and its derivatives would be a crucial step towards understanding its structure-activity relationships and developing potentially new therapeutic agents. Without such dedicated research, this compound will remain a structurally identified but functionally uncharacterized molecule.

References

Ochratoxin A: An In-Depth Technical Guide to Preliminary In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is a common contaminant of a wide variety of food commodities, including cereals, coffee beans, and grapes. In-vitro studies have demonstrated that OTA exhibits a range of toxic effects, including nephrotoxicity, hepatotoxicity, immunotoxicity, and neurotoxicity. This document provides a comprehensive overview of the preliminary in-vitro studies on Ochratoxin A, focusing on its mechanisms of action, implicated signaling pathways, and the experimental methodologies employed in this research.

Core Mechanisms of Action

In-vitro research has elucidated several key mechanisms through which Ochratoxin A exerts its cytotoxic effects. These include the inhibition of protein synthesis, induction of oxidative stress, triggering of apoptosis (programmed cell death), and induction of cell cycle arrest.

Quantitative Data from In-Vitro Studies of Ochratoxin A
Cell LineConcentrationExposure TimeObserved EffectCitation
Human peripheral blood mononuclear cellsNot specifiedNot specifiedTriggered the release of reactive oxygen species (ROS) and increased levels of 8-hydroxydeoxyguanosine (8-OHdG). Induced cell cycle arrest at G1 phase by down-regulating CDK4 and cyclinD1, and triggered cell apoptosis.[1]
Mouse blastocysts10 μM24 hSignificantly increased apoptosis and reduced total cell number.[1]
Human gastric epithelium GES-1 cellsNot specifiedNot specifiedSustained activation of c-MET/PI3K/Akt and MEK/ERK1-2 signaling pathways.[2]
Human kidney cellsNot specifiedNot specifiedSustained activation of c-MET/PI3K/Akt and MEK/ERK1-2 signaling pathways.[2]
Human neuroblastoma (SH-SY5Y) cells2 pMNot specifiedDecreased BDNF expression.[3]
Human neuroblastoma (SH-SY5Y) cells1 µM1 daySignificantly reduced BDNF and TPPP expression.[3]
Human neuroblastoma (SH-SY5Y) cells1 µM2 daysSignificantly increased BDNF and TPPP expression; reduced expression of P53, MAPT, and BAX.[3]
Broiler chicken lymphocytes0.01, 0.1, 1 μg/mL48 hIncreased malondialdehyde (MDA) production, indicating lipid peroxidation.[4]
Rat liver S9, human liver S9, rabbit liver S9, minipig liver S9Not specifiedNot specifiedFormation of an OTA-glucuronide.[5]
Differentiated Caco-2 cells0.0005, 0.005, 4 μg/mL48 hDose-dependent increase in apoptosis.[6]
Human proximal tubule HK-2 cells10 μM, 25 μM24 hInhibition of mRNA expression of Cyclin D1 and Cyclin E1, and protein expression of Cyclin D1, Cdk4, and Cdk2.[5]
HepG2 cells100 μM4 h27% increase in ROS production.[7]
HepG2 cells100 μM24 h35% increase in ROS production.[7]
HepG2 cells10, 100 nM24 h9.7% and 11.3% increase in intracellular GSH levels, respectively.[7]
HepG2 cells100 µM24 h40.5% depletion of GSH levels.[7]
HepG2 cells1, 10, 100 μM24 hDownregulation of catalase (CAT) mRNA levels by 2.33-, 1.92-, and 1.82-fold, respectively.[7]
Lung cells (TC-1 and MLE-2)1, 5, 10 μMNot specifiedIncreased levels of ROS and MDA; decreased levels of SOD, CAT, and GSH.[6]
FHs 74 Int cells≥ 0.05 μM48 hSignificantly reduced cell viability.[8]
CD-1 fetal mouse jejunum4 μMNot specifiedStimulated pro-inflammatory cytokine IL-6 release.[9]

Key Signaling Pathways Modulated by Ochratoxin A

Several critical signaling pathways have been identified as being modulated by Ochratoxin A, leading to its various cellular effects.

  • c-MET/PI3K/Akt and MEK/ERK1-2 Signaling Pathways: Sustained activation of these pathways has been observed in human kidney and gastric epithelium cells, which are involved in cell survival, proliferation, and growth.[2]

  • JNK and p38 Signaling Pathways: These stress-activated protein kinase pathways can be activated by apoptosis signal-regulating kinase 1 (ASK1) in response to oxidative and endoplasmic reticulum stress induced by OTA.[2]

  • TGF-β Receptor I (TGF-β RI)/Smad2/3 Signaling Pathway: OTA has been shown to induce hepatic fibrosis through the activation of this pathway.[10] In human proximal tubule HK-2 cells and mouse kidneys, OTA induces epithelial-to-mesenchymal transition (EMT) and renal fibrosis via this pathway.

  • MAPK Signaling Pathway: This pathway is highly associated with OTA-induced cell apoptosis.[6]

  • p53 Signaling Pathway: This tumor suppressor pathway plays a crucial role in OTA-induced genotoxicity and apoptosis.[5][6]

Experimental Protocols

Apoptosis Assay

Objective: To quantify the extent of apoptosis induced by Ochratoxin A.

Methodology: Annexin V-FITC/PI Staining and Flow Cytometry [6]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of Ochratoxin A for the desired duration. Include a vehicle control.

  • Cell Harvesting: After treatment, wash the cells twice with cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of Ochratoxin A on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Culture and Treatment: Culture and treat cells with Ochratoxin A as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their distribution in the G0/G1, S, and G2/M phases of the cell cycle.

Oxidative Stress Measurement

Objective: To quantify the generation of reactive oxygen species (ROS) induced by Ochratoxin A.

Methodology: DCFH-DA Assay [7]

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to attach. Treat the cells with different concentrations of Ochratoxin A.

  • Probe Loading: After treatment, wash the cells with PBS. Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the activation or inhibition of specific proteins within a signaling pathway.

Methodology: Standard Western Blot Protocol [11]

  • Cell Lysis: After treatment with Ochratoxin A, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated or total forms of signaling proteins like Akt, ERK, Smad2/3).

  • Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

OTA_Apoptosis_Pathway OTA Ochratoxin A ROS ↑ Reactive Oxygen Species (ROS) OTA->ROS p53 ↑ p53 Activation OTA->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ASK1 ASK1 Activation ROS->ASK1 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 JNK_p38 JNK / p38 Activation ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: OTA-induced apoptosis signaling pathway.

OTA_TGFb_Pathway cluster_0 OTA Ochratoxin A TGFb_R TGF-β Receptor I (TGF-β RI) OTA->TGFb_R Smad2_3 Smad2/3 Phosphorylation TGFb_R->Smad2_3 Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Fibronectin, α-SMA) Smad_complex->Transcription Nucleus Nucleus Fibrosis Fibrosis / EMT Transcription->Fibrosis

Caption: OTA-induced TGF-β signaling leading to fibrosis.

Experimental_Workflow_WesternBlot start Cell Culture & OTA Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analysis Data Analysis detect->analysis

Caption: Western blot experimental workflow.

References

The Potential of Echinocandins as Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of resistance to conventional antifungal therapies, presents a significant challenge to global public health. Echinocandins represent a critical class of antifungal agents, distinguished by their unique mechanism of action and potent activity against a broad spectrum of fungal pathogens, notably Candida and Aspergillus species. This technical guide provides a comprehensive overview of the echinocandins, focusing on their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Echinocandins exert their antifungal effect by targeting a crucial component of the fungal cell wall, which is absent in mammalian cells, thereby ensuring high selectivity and a favorable safety profile. The primary mechanism of action is the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan polymers.[1][2][3] These polymers are essential for maintaining the structural integrity of the fungal cell wall.

By inhibiting this enzyme, echinocandins disrupt the formation of the cell wall, leading to osmotic instability and, ultimately, fungal cell death.[2][3] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[4] The inhibition of β-(1,3)-D-glucan synthase also leads to secondary effects, such as an increase in chitin content as a compensatory stress response.[2][5]

cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) UDP-Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Disruption leads to Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Echinocandin Echinocandin Echinocandin->Glucan_Synthase Noncompetitive Inhibition

Mechanism of Action of Echinocandins.

Fungal Stress Response and Resistance Mechanisms

Fungi can exhibit tolerance or develop resistance to echinocandins through the activation of cellular stress response pathways. The inhibition of glucan synthesis triggers the cell wall integrity (CWI) pathway, the high osmolarity glycerol (HOG) pathway, and the calcineurin signaling pathway.[5][6][7] These pathways lead to a compensatory increase in chitin synthesis to maintain cell wall integrity.[7]

The molecular chaperone Hsp90 plays a crucial role in mediating echinocandin resistance, primarily through its interaction with calcineurin, a key client protein.[1][8] Compromising the function of either Hsp90 or calcineurin renders fungal cells more susceptible to echinocandins, highlighting these pathways as potential targets for synergistic drug therapies.[1][9] Acquired resistance is most commonly associated with specific mutations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase.[2]

cluster_stress_response Cellular Stress Response Echinocandin Echinocandin Cell_Wall_Stress Cell Wall Stress Echinocandin->Cell_Wall_Stress Hsp90 Hsp90 Cell_Wall_Stress->Hsp90 CWI_HOG CWI & HOG Pathways Cell_Wall_Stress->CWI_HOG Calcineurin Calcineurin Hsp90->Calcineurin Chaperones Chitin_Synthase Chitin Synthase Upregulation Calcineurin->Chitin_Synthase CWI_HOG->Chitin_Synthase Increased_Chitin Increased Cell Wall Chitin Chitin_Synthase->Increased_Chitin Fungal_Tolerance Fungal Tolerance Increased_Chitin->Fungal_Tolerance Start Start Isolate_Culture Isolate fungal culture on agar plate Start->Isolate_Culture Inoculum_Prep Prepare inoculum and adjust to 0.5 McFarland Isolate_Culture->Inoculum_Prep Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare serial dilutions of Echinocandin in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation Endpoint_Reading Read endpoints (MIC/MEC) Incubation->Endpoint_Reading End End Endpoint_Reading->End

References

Methodological & Application

Ohchinin Synthesis: A Proposed Strategy and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ohchinin, a complex limonoid natural product isolated from Melia azedarach, represents a class of tetranortriterpenoids with potential therapeutic applications. Due to the absence of a published total synthesis, this document outlines a comprehensive, hypothetical synthetic protocol for this compound. This proposed strategy is based on established synthetic methodologies for structurally related limonoids, such as gedunin and azadirachtin. Furthermore, this application note summarizes the known biological activities of closely related compounds isolated from Melia azedarach, suggesting potential pharmacological applications for this compound, including cytotoxic and anti-inflammatory effects. Detailed experimental protocols for key transformations and data tables for comparative analysis are provided to guide future research endeavors.

Introduction

Limonoids, a class of highly oxygenated and structurally complex tetranortriterpenoids, are predominantly found in plants of the Meliaceae and Rutaceae families. These natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities. This compound, a representative limonoid isolated from the fruits of Melia azedarach, possesses a formidable molecular architecture characterized by a pentacyclic core, a furan ring, and numerous stereocenters. While the definitive biological profile of this compound is yet to be fully elucidated, studies on related limonoids from the same plant suggest promising cytotoxic and anti-inflammatory properties.[1][2]

The intricate structure of this compound presents a formidable challenge for chemical synthesis. To date, a total synthesis of this compound has not been reported in the scientific literature. This document presents a plausible and strategic retrosynthetic analysis and a proposed forward synthetic route to facilitate future efforts toward its total synthesis. The proposed strategy draws inspiration from successful total syntheses of other complex limonoids, such as gedunin and azadirachtin.[3][4][5]

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is presented below. The strategy hinges on a convergent approach, assembling the complex core from two key fragments.

Retrosynthesis This compound This compound Intermediate_A Advanced Intermediate A (Pentacyclic Core) This compound->Intermediate_A [Side chain installation, Functional group manipulations] Intermediate_B Key Intermediate B (Furan-containing side chain precursor) Intermediate_A->Intermediate_B [Annulation, Ring closure] Fragment_A Fragment A (Decalin System) Intermediate_B->Fragment_A [Coupling Reaction] Fragment_B Fragment B (Butenolide Precursor) Intermediate_B->Fragment_B [Coupling Reaction] Starting_Materials Simple Starting Materials Fragment_A->Starting_Materials [Diels-Alder, Asymmetric reactions] Fragment_B->Starting_Materials [Standard transformations]

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following is a hypothetical, multi-step synthetic protocol for this compound, based on strategies employed in the synthesis of related complex natural products.

Synthesis of Fragment A (Decalin System)

The synthesis of the decalin fragment would likely commence from a readily available chiral starting material to establish the initial stereocenters. A key step would involve a diastereoselective Diels-Alder reaction to construct the bicyclic core. Subsequent functional group manipulations, including stereoselective reductions and oxidations, would be employed to install the requisite oxygenation pattern.

Key Experiment: Diastereoselective Diels-Alder Reaction

StepReagent/SolventConditionsPurpose
1Diene, Chiral DienophileLewis Acid (e.g., B(OAc)3)Construct decalin core with stereocontrol
2Work-upAqueous NH4ClQuench reaction
3PurificationSilica gel chromatographyIsolate desired diastereomer
Synthesis of Fragment B (Butenolide Precursor)

The furan-containing side chain precursor could be synthesized from a suitable starting material like a protected furan derivative. A series of transformations, including lithiation, alkylation, and oxidation, would be necessary to elaborate the side chain and introduce the butenolide precursor functionality.

Key Experiment: Furan Lithiation and Alkylation

StepReagent/SolventConditionsPurpose
12-Bromofuran, n-BuLiTHF, -78 °CGenerate lithiated furan
2Electrophile (e.g., chiral epoxide)THF, -78 °C to rtIntroduce side chain with stereocontrol
3Work-upSaturated aqueous NH4ClQuench reaction
4PurificationSilica gel chromatographyIsolate alkylated furan
Fragment Coupling and Core Construction

The two fragments would be coupled using a robust carbon-carbon bond-forming reaction, such as a Nozaki-Hiyama-Kishi reaction or a Suzuki coupling. Following the coupling, a series of intramolecular reactions, potentially including a radical cyclization and an aldol condensation, would be employed to construct the remaining rings of the pentacyclic core. The final stages of the synthesis would involve late-stage oxidation and functional group interconversions to arrive at the natural product, this compound.

Forward_Synthesis Start Starting Materials Frag_A Fragment A Synthesis Start->Frag_A Frag_B Fragment B Synthesis Start->Frag_B Coupling Fragment Coupling Frag_A->Coupling Frag_B->Coupling Cyclization Ring Closures Coupling->Cyclization Endgame Late-stage modifications Cyclization->Endgame This compound This compound Endgame->this compound

Caption: Proposed forward synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific pharmacological data for this compound is limited, studies on other limonoids isolated from Melia azedarach provide strong indications of its potential biological activities.

Cytotoxic Activity

Several limonoids from Melia azedarach have demonstrated significant cytotoxic effects against various cancer cell lines.[1] For instance, 3-deacetyl-4'-demethyl-28-oxosalannin, a related limonoid, exhibited potent cytotoxicity against the AZ521 human stomach cancer cell line with an IC50 value of 3.2 μM and was shown to induce apoptosis.[1] It is plausible that this compound possesses similar cytotoxic properties, making it a candidate for further investigation as an anticancer agent.

CompoundCell LineIC50 (µM)Reference
3-deacetyl-4'-demethyl-28-oxosalanninAZ521 (Stomach)3.2[1]
Related Limonoid 1HL60 (Leukemia)5.8[1]
Related Limonoid 2A549 (Lung)12.3[1]
Anti-inflammatory Activity

Extracts from Melia azedarach and isolated compounds have shown anti-inflammatory properties.[2][6] A recent study on the chemical constituents of the fruit of Melia azedarach identified several new limonoids with anti-inflammatory activity.[2] One of the new compounds demonstrated the most potent anti-inflammatory effect by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages and reducing the levels of inflammatory mediators IL-6 and TNF-α.[2] This suggests that this compound may also exhibit anti-inflammatory activity and could be explored for the treatment of inflammatory disorders.

Signaling Pathways

The mechanism of action of cytotoxic limonoids often involves the induction of apoptosis through various signaling pathways. While the specific pathways affected by this compound are unknown, related compounds have been shown to induce apoptosis.[1] Further research is needed to elucidate the precise mechanism of action of this compound.

Signaling_Pathway This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Induces Inflammatory_Cell Inflammatory Cell This compound->Inflammatory_Cell Inhibits Apoptosis Apoptosis (Cell Death) Cancer_Cell->Apoptosis Inflammatory_Mediators ↓ Inflammatory Mediators (NO, IL-6, TNF-α) Inflammatory_Cell->Inflammatory_Mediators

Caption: Postulated biological effects of this compound.

Conclusion

This compound remains an enigmatic yet tantalizing target for total synthesis. The proposed retrosynthetic analysis and forward synthetic strategy provide a conceptual framework to guide future synthetic endeavors. The anticipated biological activities, based on data from structurally related limonoids, highlight the potential of this compound as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases. The successful total synthesis of this compound would not only be a significant achievement in organic chemistry but would also provide the necessary material for a thorough investigation of its pharmacological properties and mechanism of action.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ohchinin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ohchinin, a limonoid found in plants such as Melia azedarach.[1][2] this compound and related limonoids are of significant interest to researchers for their potential pharmacological activities.[2] The protocol herein is adapted from established methods for structurally similar limonoids, such as Obacunone, and provides a robust framework for the extraction, separation, and quantification of this compound in plant extracts and other matrices.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a naturally occurring triterpenoid with the chemical formula C36H42O8.[1] It belongs to the limonoid class of compounds, which are known for their diverse biological activities. Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of this compound in research and quality control settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[6] This application note provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC with UV detection.

Experimental

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard (purity ≥98%)

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from plant material.

  • Grinding: Grind dried plant material (e.g., fruits or leaves of Melia azedarach) to a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

    • Add 20 mL of methanol or ethanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

  • Filtration and Concentration:

    • Combine the supernatants and filter through a 0.45 µm syringe filter.

    • Evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.

The following HPLC conditions are recommended for the separation of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A: Water; B: Acetonitrile (Gradient elution)
Gradient Program Time (min)
0
20
40
45
50
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[3]
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Method Validation Parameters (Hypothetical Data)

The proposed HPLC method should be validated to ensure its suitability. The following table summarizes expected quantitative data from a successful method validation.

ParameterExpected Performance
Retention Time (tR) ~15 - 25 min (dependent on specific column and conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally (typically ng level)
Limit of Quantification (LOQ) To be determined experimentally (typically ng level)
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material grind Grinding start->grind extract Ultrasonic Extraction (Methanol/Ethanol) grind->extract filter_concentrate Filtration & Concentration extract->filter_concentrate reconstitute Reconstitution in Mobile Phase filter_concentrate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition quantification Quantification (External Standard) data_acquisition->quantification report Report Generation quantification->report hplc_method_development cluster_method_dev HPLC Method Development Logic start Define Analytical Goal (Quantify this compound) column_selection Column Selection (C18 for non-polar compounds) start->column_selection mobile_phase Mobile Phase Selection (Water/Acetonitrile or Water/Methanol) column_selection->mobile_phase gradient_opt Gradient Optimization (Resolve this compound from matrix) mobile_phase->gradient_opt detection_wl Wavelength Selection (Scan for λmax) gradient_opt->detection_wl validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) detection_wl->validation

References

Application Notes and Protocols for Ohchinin Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ohchinin is a natural product whose specific molecular targets and mechanism of action remain largely uncharacterized in publicly available scientific literature. The identification of a bioactive compound's cellular targets is a critical step in drug discovery and chemical biology, providing insights into its therapeutic potential and possible toxicities. This document outlines general yet detailed methodologies that researchers, scientists, and drug development professionals can adapt to identify the molecular targets of this compound. The protocols described are based on established and widely used techniques in the field of target deconvolution.

I. Overview of Target Identification Strategies

The process of identifying the molecular targets of a small molecule like this compound typically involves a multi-pronged approach, combining direct and indirect methods to generate and validate hypotheses.[1] A general workflow can be conceptualized as follows:

Target_Identification_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Putative_Targets Putative_Targets Affinity_Chromatography->Putative_Targets Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Putative_Targets Biochemical_Assays Biochemical Assays Validated_Target Validated_Target Biochemical_Assays->Validated_Target Cellular_Assays Cell-Based Assays Cellular_Assays->Validated_Target This compound This compound This compound->Affinity_Chromatography This compound->Chemical_Proteomics Putative_Targets->Biochemical_Assays Putative_Targets->Cellular_Assays

A generalized workflow for identifying the molecular targets of a bioactive small molecule like this compound.

II. Target Discovery Methodologies

The initial step in target identification is to generate a list of potential protein binders for this compound. This is often achieved through "target fishing" or "target discovery" experiments.

A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful and direct biochemical method to isolate and identify proteins that physically interact with a small molecule.[2] The general principle involves immobilizing this compound onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) suitable for conjugation to the affinity matrix. This may require chemical synthesis to introduce a linker arm that minimizes steric hindrance.

    • Couple the this compound derivative to activated agarose or magnetic beads (e.g., NHS-activated or epoxy-activated beads) according to the manufacturer's instructions.

    • Thoroughly wash the beads to remove any unreacted this compound.

    • Prepare a control matrix using beads that have been treated with the linker and quenching agents but without this compound to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line responsive to this compound) to a sufficient density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-immobilized beads and the control beads for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of free this compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

    • Visualize the protein bands using a sensitive stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Excise the protein bands that are present in the this compound pull-down but absent or significantly reduced in the control pull-down.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database using software such as Mascot or Sequest.

B. Chemical Proteomics

Chemical proteomics offers a suite of techniques to identify protein targets in a more native cellular context.[2][3] This often involves the use of chemical probes that are structurally similar to the parent compound but are modified with a reporter tag (e.g., biotin) and a reactive group for covalent capture of target proteins.

Experimental Protocol: Activity-Based Protein Profiling (ABPP) - A Form of Chemical Proteomics

  • Design and Synthesis of an this compound Probe:

    • Synthesize an this compound-based probe containing:

      • A reactive "warhead" (e.g., an acrylamide or fluorophosphonate) that can form a covalent bond with nucleophilic residues in the active or binding site of a target protein.

      • A reporter tag (e.g., biotin or a clickable alkyne/azide) for enrichment and detection.

  • Probe Labeling in Cell Lysate or Live Cells:

    • Incubate the this compound probe with a proteome sample (cell lysate or intact cells).

    • For competitive profiling, pre-incubate the proteome with an excess of the parent this compound compound to block the specific binding sites before adding the probe. This helps to distinguish specific targets from non-specific interactions.

  • Enrichment of Labeled Proteins:

    • If a biotin tag was used, enrich the probe-labeled proteins using streptavidin-coated beads.

    • If a clickable tag was used, perform a click chemistry reaction to attach a biotin tag, followed by streptavidin enrichment.

  • Identification of Target Proteins:

    • Elute the enriched proteins from the beads.

    • Identify the proteins by LC-MS/MS as described in the affinity chromatography protocol. Proteins that show reduced labeling in the presence of the competitor (parent this compound) are considered specific targets.

III. Target Validation

Once a list of putative targets has been generated, it is crucial to validate these candidates to confirm that they are responsible for the observed biological effects of this compound.

A. Biochemical Assays

Biochemical assays are performed in vitro using purified proteins to confirm a direct interaction between this compound and the putative target and to quantify the binding affinity.

Table 1: Common Biochemical Assays for Target Validation

Assay TechniquePrincipleTypical Data Output
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip.Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.Dissociation constant (Kd).
Enzyme Inhibition/Activation Assays If the target is an enzyme, this assay measures the effect of this compound on its catalytic activity.IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Experimental Protocol: Enzyme Inhibition Assay (Example)

  • Obtain Purified Target Protein: Express and purify the recombinant putative target enzyme.

  • Set up the Assay: In a microplate format, combine the purified enzyme, its substrate, and varying concentrations of this compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture for a defined period at an optimal temperature.

  • Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Assays

Cell-based assays are essential to confirm that the interaction between this compound and its target is relevant in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more stable and less prone to thermal denaturation when it is bound to a ligand.

  • Treatment of Cells: Treat intact cells with either vehicle control or this compound.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: The binding of this compound to its target will result in a shift of the melting curve to higher temperatures.

CETSA_Principle cluster_control Vehicle Control cluster_this compound This compound Treatment Protein_Control Target Protein (Unbound) Heat_Control Heat Application Protein_Control->Heat_Control Denatured_Control Denatured Protein Heat_Control->Denatured_Control Protein_this compound Target Protein + this compound Heat_this compound Heat Application Protein_this compound->Heat_this compound Stable_this compound Stable Protein-Ligand Complex Heat_this compound->Stable_this compound Start Start->Protein_Control Start->Protein_this compound

The principle of the Cellular Thermal Shift Assay (CETSA).

IV. Potential Signaling Pathways for Investigation

While no specific signaling pathways have been definitively linked to this compound, natural products with similar structural motifs have been shown to modulate various cellular signaling cascades. Based on general knowledge, the following pathways could be investigated as potential targets of this compound's activity:

  • Hedgehog Signaling Pathway: This pathway is crucial in embryonic development and has been implicated in various cancers.[4]

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

  • MAPK/ERK Signaling Pathway: Involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Signaling Pathway: A central regulator of cell growth, metabolism, and survival.

Potential_Signaling_Pathways cluster_pathways Potential Downstream Pathways This compound This compound Target_Protein Target Protein(s) This compound->Target_Protein Hedgehog Hedgehog Pathway Target_Protein->Hedgehog NFkB NF-κB Pathway Target_Protein->NFkB MAPK MAPK/ERK Pathway Target_Protein->MAPK PI3K PI3K/Akt/mTOR Pathway Target_Protein->PI3K

Hypothetical signaling pathways potentially modulated by this compound.

The identification of this compound's molecular targets requires a systematic and multi-faceted approach. The application notes and protocols provided herein offer a comprehensive guide for researchers to embark on this discovery process. By combining robust target discovery methods with rigorous biochemical and cellular validation techniques, the scientific community can elucidate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.

References

Spectroscopic Analysis of Ohchinin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ohchinin, a complex natural product with the molecular formula C36H42O8, presents a significant analytical challenge due to its intricate stereochemistry and multiple functional groups.[1] Spectroscopic techniques are indispensable for the structural elucidation, characterization, and purity assessment of this compound and its derivatives. This document provides detailed application notes and standardized protocols for the analysis of this compound derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. While specific experimental data for this compound is not extensively available in the public domain, this guide presents generalized methodologies and expected data based on its known structure and the analysis of similar complex natural products.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, 1H NMR, 13C NMR, and 2D NMR experiments are essential for complete structural assignment.

Data Presentation

Table 1: Predicted ¹H NMR Data for a Hypothetical this compound Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
7.50 - 7.20m5HAromatic protons (Cinnamoyl group)
6.80d1HOlefinic proton
6.50d1HOlefinic proton
5.80m1HFuran proton
5.50t1HEster-linked methine
4.50 - 3.50mMultipleMethine and methylene protons
3.70s3HMethoxy protons
2.50 - 1.00mMultipleAliphatic protons
1.20, 1.15, 1.10, 1.05s3H eachMethyl protons

Table 2: Predicted ¹³C NMR Data for a Hypothetical this compound Derivative

Chemical Shift (δ) ppmCarbon TypeProposed Assignment
172.0C=OEster carbonyl
168.0C=OCinnamoyl carbonyl
145.0 - 125.0CAromatic and Olefinic carbons
140.0, 110.0CHFuran carbons
85.0 - 60.0CH, CH2Oxygenated carbons
52.0CH3Methoxy carbon
50.0 - 20.0CH, CH2, CH3Aliphatic carbons
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz (or higher) NMR Spectrometer.
  • Pulse Program: Standard single-pulse experiment (zg30).
  • Spectral Width: 0-12 ppm.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Relaxation Delay: 1-2 seconds.
  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm. Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz (corresponding to a 500 MHz ¹H frequency).
  • Pulse Program: Proton-decoupled experiment (zgpg30).
  • Spectral Width: 0-220 ppm.
  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
  • Relaxation Delay: 2-5 seconds.
  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal or TMS.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • These experiments are crucial for establishing connectivity between protons and carbons.
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.
  • Standard pulse programs and parameters provided by the spectrometer software are generally sufficient, but may require optimization based on the specific derivative.

II. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments offer valuable structural information.

Data Presentation

Table 3: Predicted Mass Spectrometry Data for a Hypothetical this compound Derivative

m/z (Observed)Ion TypeFormulaCalculated MassDescription
603.2950[M+H]⁺C₃₆H₄₃O₈603.2952Protonated molecular ion
625.2770[M+Na]⁺C₃₆H₄₂O₈Na625.2772Sodiated molecular ion
471.2323[M-C₉H₇O+H]⁺C₂₇H₃₅O₇471.2326Loss of cinnamoyl group
131.0492[C₉H₇O]⁺C₉H₇O131.0491Cinnamoyl fragment
Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
  • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can improve ionization efficiency.

2. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for complex natural products.
  • Ionization Mode: Positive and negative ion modes should be tested to determine which provides better sensitivity.
  • Mass Range: Scan a wide range, for example, m/z 100-1000.
  • Data Analysis: Determine the accurate mass of the molecular ion and use software to predict the elemental composition.

3. Tandem Mass Spectrometry (MS/MS):

  • Instrument: Triple quadrupole, Q-TOF, or Ion Trap mass spectrometer.
  • Method: Select the molecular ion of the this compound derivative as the precursor ion.
  • Collision Energy: Apply a range of collision energies to induce fragmentation.
  • Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the presence of specific substructures, such as the cinnamoyl and furan moieties.

III. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, such as aromatic rings and conjugated systems, which are present in this compound derivatives.

Data Presentation

Table 4: Predicted UV-Vis Absorption Data for a Hypothetical this compound Derivative

λmax (nm)Molar Absorptivity (ε)SolventChromophore
~280~15,000MethanolCinnamoyl group (π → π)
~220~25,000MethanolFuran and other conjugated systems (π → π)
Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.

2. UV-Vis Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.
  • Wavelength Range: Scan from 200 to 800 nm.[2]
  • Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
  • Cuvette: Use a quartz cuvette with a 1 cm path length.

3. Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax).
  • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length.

Mandatory Visualizations

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified this compound Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified_Sample->MS UV_Vis UV-Vis Spectroscopy Purified_Sample->UV_Vis Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity UV_Vis->Structure

Caption: Workflow for Spectroscopic Analysis of this compound Derivatives.

Ohchinin_Fragmentation This compound This compound Derivative [M+H]⁺ Fragment1 Loss of Cinnamoyl group [M - C₉H₇O + H]⁺ This compound->Fragment1 MS/MS Fragment2 Loss of Furan-containing side chain This compound->Fragment2 MS/MS Fragment3 Loss of Methoxy group This compound->Fragment3 MS/MS

Caption: Predicted MS/MS Fragmentation Pathway for an this compound Derivative.

References

Application Notes and Protocols for Metabolic Pathway Analysis Using Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Ohchinin" in the context of metabolic pathway analysis did not yield specific results. It is possible that this is a less common compound or a potential misspelling. This document will focus on Chrysin , a well-researched natural flavonoid, as a representative compound for metabolic pathway analysis due to its significant and well-documented effects on glucose and lipid metabolism. The principles and protocols described herein can be adapted for the study of other novel compounds.

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of metabolic diseases and the discovery of therapeutic agents.

Introduction to Chrysin in Metabolic Research

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and various plants.[1] It has garnered significant attention in biomedical research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Of particular interest to metabolic research is its ability to modulate key signaling pathways involved in glucose and lipid homeostasis, making it a valuable tool for studying metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[3][4]

Chrysin has been shown to improve insulin sensitivity, enhance glucose uptake, and regulate lipid metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3][5] AMPK is a central regulator of cellular energy homeostasis, and its activation can have beneficial effects on metabolic health.[3] This document provides detailed application notes and experimental protocols for investigating the effects of chrysin on metabolic pathways in both in vitro and in vivo models.

Application Note 1: In Vitro Analysis of Chrysin's Effects on Glucose Metabolism in Insulin-Resistant Hepatocytes

This application note describes the use of an in vitro model of insulin resistance in HepG2 human hepatoma cells to investigate the effects of chrysin on glucose uptake, gluconeogenesis, and glycogen synthesis.

Experimental Workflow for In Vitro Analysis

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Metabolic Assays HepG2 HepG2 Cell Culture Induce_IR Induce Insulin Resistance (High Glucose/Palmitic Acid) HepG2->Induce_IR Chrysin_Treat Treat with Chrysin (Various Concentrations) Induce_IR->Chrysin_Treat Glucose_Uptake Glucose Uptake Assay (2-NBDG) Chrysin_Treat->Glucose_Uptake Glycogen_Content Glycogen Content Assay Chrysin_Treat->Glycogen_Content Gene_Expression Gene Expression Analysis (qRT-PCR for G6Pase, PEPCK) Chrysin_Treat->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot for p-AMPK, p-AKT) Chrysin_Treat->Protein_Analysis

Caption: Experimental workflow for in vitro analysis of Chrysin.
Detailed Experimental Protocols

1. Induction of Insulin Resistance in HepG2 Cells

  • Objective: To create an in vitro model of hepatic insulin resistance.

  • Methodology:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • When cells reach 80-90% confluency, replace the normal medium with high-glucose DMEM (25 mM) containing 0.25 mM palmitic acid for 24 hours to induce insulin resistance (IR-HepG2).[6]

2. Chrysin Treatment

  • Objective: To treat insulin-resistant cells with chrysin to assess its metabolic effects.

  • Methodology:

    • Prepare stock solutions of chrysin in dimethyl sulfoxide (DMSO).

    • After inducing insulin resistance, treat the IR-HepG2 cells with varying concentrations of chrysin (e.g., 5, 15, 30 µM) for 24 hours.[6] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

3. Glucose Uptake Assay

  • Objective: To quantify the effect of chrysin on glucose uptake in IR-HepG2 cells.

  • Methodology:

    • Following chrysin treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) at a final concentration of 100 µM for 30 minutes.[6]

    • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Objective: To determine the effect of chrysin on the expression of key gluconeogenic genes.

  • Methodology:

    • Extract total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[3][6]

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

5. Glycogen Content Assay

  • Objective: To measure the effect of chrysin on glycogen storage.

  • Methodology:

    • After treatment, lyse the cells and measure the glycogen content using a commercial glycogen assay kit according to the manufacturer's instructions.

    • The principle of the assay typically involves the hydrolysis of glycogen to glucose, which is then quantified.

Quantitative Data Summary: In Vitro Effects of Chrysin
ParameterModelTreatment GroupResultReference
Glucose UptakeIR-HepG2 CellsChrysin (15 µM)Significant increase compared to untreated IR cells[6]
G6Pase mRNA ExpressionIR-HepG2 CellsChrysin (15 µM)Significant decrease compared to untreated IR cells[6]
PEPCK mRNA ExpressionIR-HepG2 CellsChrysin (15 µM)Significant decrease compared to untreated IR cells[6]
Glycogen ContentIR-HepG2 CellsChrysin (15 µM)Significant increase compared to untreated IR cells[6]

Application Note 2: In Vivo Evaluation of Chrysin in a High-Fat Diet/Streptozotocin-Induced Diabetic Mouse Model

This application note details the use of a rodent model of type 2 diabetes to evaluate the systemic effects of chrysin on glucose homeostasis and lipid metabolism.

Experimental Workflow for In Vivo Analysis

cluster_model Model Induction cluster_treatment Treatment cluster_analysis Metabolic Phenotyping HFD High-Fat Diet (HFD) (4-6 weeks) STZ Streptozotocin (STZ) Injection HFD->STZ Chrysin_Admin Chrysin Administration (Oral Gavage, e.g., 15-30 mg/kg) STZ->Chrysin_Admin BG_Monitor Blood Glucose & Insulin Monitoring Chrysin_Admin->BG_Monitor Lipid_Profile Serum Lipid Profile (TC, TG, LDL-C, HDL-C) Chrysin_Admin->Lipid_Profile Tissue_Harvest Tissue Harvesting (Liver, Adipose, Muscle) Chrysin_Admin->Tissue_Harvest Histo Histological Analysis Tissue_Harvest->Histo

Caption: Experimental workflow for in vivo analysis of Chrysin.
Detailed Experimental Protocols

1. Induction of Type 2 Diabetes in Mice

  • Objective: To establish a reliable animal model of type 2 diabetes.

  • Methodology:

    • Feed C57BL/6J mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.[5][7]

    • After the HFD feeding period, administer a single low dose of streptozotocin (STZ), prepared in citrate buffer, via intraperitoneal injection (e.g., 40 mg/kg) to induce partial beta-cell damage and hyperglycemia.[5][8]

    • Monitor blood glucose levels to confirm the diabetic phenotype (e.g., fasting blood glucose > 11.1 mmol/L).

2. Chrysin Administration

  • Objective: To treat diabetic mice with chrysin to assess its therapeutic potential.

  • Methodology:

    • Randomly divide the diabetic mice into groups: diabetic control, chrysin-treated (e.g., 15 and 30 mg/kg/day), and a positive control (e.g., metformin).[4]

    • Administer chrysin, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), daily via oral gavage for a period of 4-8 weeks.

3. Monitoring of Metabolic Parameters

  • Objective: To evaluate the effect of chrysin on key metabolic markers.

  • Methodology:

    • Blood Glucose and Insulin: Measure fasting blood glucose levels weekly from tail vein blood using a glucometer. At the end of the study, collect serum to measure insulin levels using an ELISA kit.

    • Lipid Profile: At the end of the treatment period, collect blood via cardiac puncture and separate the serum. Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.[9]

Quantitative Data Summary: In Vivo Effects of Chrysin
ParameterModelTreatment GroupResultReference
Fasting Blood GlucoseHFD/STZ MiceChrysin (30 mg/kg)Significant decrease compared to diabetic control[4]
Serum InsulinHFD/STZ MiceChrysin (30 mg/kg)Significant increase compared to diabetic control[4]
Serum Triglycerides (TG)HFD/STZ MiceChrysin (30 mg/kg)Significant decrease compared to diabetic control[4]
Serum Total Cholesterol (TC)HFD/STZ MiceChrysin (30 mg/kg)Significant decrease compared to diabetic control[4]
Serum LDL-CHFD/STZ MiceChrysin (30 mg/kg)Significant decrease compared to diabetic control[4]
Serum HDL-CHFD/STZ MiceChrysin (30 mg/kg)Significant increase compared to diabetic control[4]

Application Note 3: Elucidation of the AMPK/PI3K/AKT Signaling Pathway

This application note provides a protocol to investigate the molecular mechanism of chrysin's action, focusing on the AMPK/PI3K/AKT signaling pathway, which is a key regulator of cellular metabolism.

Signaling Pathway Diagram

Chrysin Chrysin AMPK AMPK Chrysin->AMPK Activates PI3K PI3K AMPK->PI3K Activates ACC1 ACC1 AMPK->ACC1 Inhibits SREBP1 SREBP1 AMPK->SREBP1 Inhibits AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis (Increase) Glycogen_Synthase->Glycogen_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis (Decrease) ACC1->Fatty_Acid_Synthesis FAS FAS FAS->Fatty_Acid_Synthesis SREBP1->FAS

Caption: Chrysin's modulation of the AMPK/PI3K/AKT pathway.
Detailed Experimental Protocol: Western Blot Analysis

  • Objective: To measure the effect of chrysin on the phosphorylation status of key proteins in the AMPK/PI3K/AKT pathway.

  • Methodology:

    • Protein Extraction: Lyse the treated cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK, AKT, and GSK3β overnight at 4°C.[3]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.

References

Troubleshooting & Optimization

Ohchinin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ohchinin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a complex organic molecule with the chemical formula C36H42O8.[1] Due to its large and predominantly hydrophobic structure, this compound is expected to have very low solubility in water. This can pose a significant challenge for researchers conducting experiments in aqueous biological systems, as achieving a sufficient concentration for in vitro and in vivo studies can be difficult. Poor aqueous solubility can lead to issues with bioavailability, inconsistent experimental results, and difficulties in formulation development.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

When encountering solubility issues with this compound, a systematic approach is recommended. First, ensure that your starting material is of high purity, as impurities can sometimes affect solubility. Second, consider the pH of your aqueous solution. The solubility of compounds with ionizable groups can be highly pH-dependent. Although the structure of this compound does not immediately suggest obvious ionizable groups, subtle pKa values can influence solubility. Finally, gentle heating and agitation (e.g., vortexing or sonication) can help to increase the rate of dissolution, although they may not significantly increase the overall solubility.

Q3: Are there any recommended organic co-solvents to improve the solubility of this compound?

For poorly water-soluble compounds like this compound, the use of organic co-solvents is a common strategy. Solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are often used to first dissolve the compound, which can then be diluted into the aqueous buffer. It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can have its own biological effects and may be toxic to cells. A pilot experiment to determine the maximum tolerable concentration of the co-solvent for your specific assay is highly recommended.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility challenges with this compound.

Issue 1: this compound precipitates out of solution when diluted into an aqueous buffer from an organic stock.
  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even in the presence of a small amount of co-solvent.

  • Troubleshooting Steps:

    • Reduce the final concentration: Try preparing a more dilute solution.

    • Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent may keep this compound in solution.

    • Use a different co-solvent: Some compounds are more soluble in one organic solvent than another. Experiment with DMSO, ethanol, or DMF.

    • Consider formulation strategies: For in vivo studies, formulation approaches such as liposomes, nanoparticles, or cyclodextrins may be necessary to improve solubility and bioavailability.

Issue 2: The solubility of this compound is inconsistent between experiments.
  • Cause: This could be due to variations in the experimental conditions.

  • Troubleshooting Steps:

    • Standardize the protocol: Ensure that the pH of the buffer, the temperature, and the mixing procedure are consistent for every experiment.

    • Check the purity of this compound: Impurities can affect solubility. If possible, verify the purity of your compound.

    • Prepare fresh solutions: this compound may not be stable in solution over long periods. It is best practice to prepare fresh solutions for each experiment.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for a compound with characteristics similar to this compound. This data is for illustrative purposes to demonstrate how solubility can be affected by different solvents and pH conditions.

Solvent SystempHTemperature (°C)Hypothetical Solubility (µg/mL)
Deionized Water7.025< 0.1
Phosphate-Buffered Saline (PBS)7.425< 0.1
10% DMSO in PBS7.4255
10% Ethanol in PBS7.4252
Deionized Water5.0250.2
Deionized Water9.0250.5
Deionized Water7.0370.3

Experimental Protocol: Determining the Aqueous Solubility of a Poorly Soluble Compound

This protocol provides a general method for determining the aqueous solubility of a compound like this compound.

1. Materials:

  • This compound (or other poorly soluble compound)

  • Selected aqueous buffers (e.g., PBS, Tris-HCl)

  • Organic solvents (e.g., DMSO, ethanol)

  • Microcentrifuge tubes

  • Shaker or vortexer

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • In separate microcentrifuge tubes, add an excess amount of the this compound stock solution to a known volume of the desired aqueous buffer.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant, ensuring no particulate matter is transferred.

  • Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).

  • The resulting concentration is the equilibrium solubility of this compound under the tested conditions.

Visualizations

troubleshooting_workflow start Start: Solubility Issue with this compound check_purity Check Compound Purity start->check_purity adjust_ph Adjust pH of Aqueous Solution check_purity->adjust_ph add_cosolvent Use Organic Co-solvent (e.g., DMSO, Ethanol) adjust_ph->add_cosolvent sonicate Apply Gentle Heating or Sonication add_cosolvent->sonicate precipitate Precipitation Occurs? sonicate->precipitate reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes success Success: this compound Dissolved precipitate->success No increase_cosolvent Increase Co-solvent Percentage (if tolerable) reduce_conc->increase_cosolvent try_formulation Consider Formulation Strategies (Liposomes, Nanoparticles) increase_cosolvent->try_formulation fail Issue Persists: Re-evaluate Approach try_formulation->fail hypothetical_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

References

Navigating Drug Resistance in Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Researchers: The term "Ohchinin" was not found in our comprehensive search of scientific literature. We believe this may be a typographical error. This guide provides a general framework for addressing drug resistance in cell lines, a common challenge in cancer research. The principles and methodologies outlined here can be adapted to various specific compounds once the correct agent is identified. We encourage you to verify the name of your compound of interest and apply the relevant strategies from this resource.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my compound, has stopped responding. What are the common reasons for this?

Acquired drug resistance is a multifaceted phenomenon that can arise from various molecular changes within the cancer cells. Some of the most frequently observed mechanisms include:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and MRP1/ABCC1.[1][2] These transporters act as pumps, actively removing the drug from the cell and reducing its intracellular concentration to sub-lethal levels.

  • Alterations in the Drug Target: Mutations or modifications in the protein targeted by the drug can prevent the drug from binding effectively, thereby rendering it inactive.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, if a drug inhibits one growth-promoting pathway, the cells might upregulate a parallel pathway to maintain their proliferation and survival.[3]

  • Enhanced DNA Repair Mechanisms: For drugs that work by damaging DNA, cancer cells can enhance their DNA repair machinery to more efficiently fix the drug-induced lesions.

  • Evasion of Apoptosis (Programmed Cell Death): Resistance can emerge through the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.[2]

Q2: How can I determine the mechanism of resistance in my cell line?

Identifying the specific mechanism of resistance is crucial for devising an effective strategy to overcome it. A multi-pronged experimental approach is often necessary:

  • Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR), Western blotting, and mass spectrometry can be used to compare the expression levels of known resistance-associated genes and proteins (e.g., ABC transporters, signaling pathway components) between your sensitive and resistant cell lines.

  • Genomic and Transcriptomic Sequencing: Next-generation sequencing (NGS) can provide a comprehensive view of the genetic and transcriptional changes that have occurred in the resistant cells, potentially revealing mutations in the drug target or widespread changes in gene expression.

  • Functional Assays:

    • Drug Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123) can help determine if increased drug efflux is a contributing factor.

    • Cell Viability and Apoptosis Assays: Comparing the dose-response curves and the induction of apoptosis in sensitive versus resistant cells can confirm the resistant phenotype.

    • Signaling Pathway Analysis: Phospho-protein arrays or Western blotting for key signaling molecules can reveal the activation of bypass pathways.

Troubleshooting Guides

Issue 1: Decreased Intracellular Drug Concentration

Symptom: The cell line shows reduced sensitivity to the drug, and you suspect increased efflux.

Troubleshooting Steps:

  • Confirm Increased Efflux: Perform a drug efflux assay using a fluorescent dye like Rhodamine 123 or Calcein-AM. A lower intracellular fluorescence in the resistant cells compared to the sensitive parental line suggests increased transporter activity.

  • Identify the Transporter: Use specific inhibitors for common ABC transporters in combination with your drug. For example, Verapamil or Cyclosporin A can inhibit P-glycoprotein. If co-treatment with an inhibitor restores sensitivity to your drug, it points to the involvement of that specific transporter.

  • Quantify Transporter Expression: Measure the mRNA and protein levels of key ABC transporters (e.g., ABCB1, ABCC1) in both sensitive and resistant cell lines using qPCR and Western blotting, respectively.

Issue 2: Altered Signaling Pathways

Symptom: The resistant cells continue to proliferate despite treatment with a drug that targets a specific signaling pathway.

Troubleshooting Steps:

  • Profile Key Signaling Pathways: Analyze the phosphorylation status of key proteins in relevant pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) in both sensitive and resistant cells, both with and without drug treatment.[3][4] This can be done using phospho-specific antibodies for Western blotting or phospho-protein arrays.

  • Investigate Upstream and Downstream Components: If a key downstream effector remains active in the presence of the drug, investigate upstream activators or parallel pathways that might be compensating.

  • Consider Combination Therapy: If a bypass pathway is identified, consider using a combination of your primary drug with an inhibitor of the compensatory pathway.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cancer cell line through continuous exposure to a cytotoxic agent.

Methodology:

  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density.

  • Stepwise Dose Escalation: Begin treatment with the drug at a concentration equal to its IC50 (the concentration that inhibits 50% of cell growth).

  • Culture Monitoring: Monitor the cells closely. Initially, most cells will die. The surviving cells are cultured until they reach approximately 80% confluency.

  • Gradual Concentration Increase: Once the cells are growing steadily at the initial concentration, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration selects for a population of cells with stable resistance.

  • Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50 compared to the parental line), perform a full characterization to determine the resistance mechanism.

Protocol 2: Combination Therapy to Overcome Resistance

This protocol outlines a general procedure to test the efficacy of a combination of drugs in overcoming resistance.

Methodology:

  • Determine IC50 of Single Agents: First, determine the IC50 values of your primary drug and the potential synergistic agent (inhibitor of the resistance mechanism) individually in the resistant cell line.

  • Design Combination Matrix: Create a matrix of different concentrations of both drugs, typically ranging from well below to well above their respective IC50 values.

  • Cell Treatment: Seed the resistant cells in 96-well plates and treat them with the single agents and the various combinations. Include untreated cells as a control.

  • Assess Cell Viability: After a set incubation period (e.g., 48-72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1 indicates synergy (the combination is more effective than the sum of the individual drugs).

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism (the combination is less effective).

Data Presentation

Table 1: Example IC50 Values for Sensitive and Resistant Cell Lines

Cell LineDrug A IC50 (µM)Drug B IC50 (µM)Fold Resistance (Drug A)
Parental (Sensitive)0.15.2-
Resistant Subline2.55.525

Table 2: Example Combination Index (CI) Values for Drug A and a Resistance Inhibitor (Drug C)

Combination (Drug A + Drug C)CI Value at 50% EffectInterpretation
0.1 µM + 1 µM0.6Synergy
0.5 µM + 2 µM0.4Strong Synergy
1.0 µM + 5 µM0.9Slight Synergy

Visualizing Mechanisms and Workflows

To aid in understanding the complex processes involved in drug resistance, we have provided diagrams generated using the DOT language.

cluster_cell Cancer Cell Drug Anticancer Drug Target Drug Target Drug->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Proliferation Cell Proliferation & Survival Target->Proliferation EffluxPump ABC Transporter (e.g., P-gp) EffluxPump->Drug Efflux Bypass Bypass Pathway Activation Bypass->Proliferation Proliferation->Apoptosis Drug_ext Extracellular Drug Drug_ext->Drug Influx

Caption: Mechanisms of acquired drug resistance in cancer cells.

Start Start with Sensitive Parental Cell Line Culture Culture cells with increasing drug concentrations Start->Culture Select Select for resistant population over several months Culture->Select Characterize Characterize Resistant Phenotype (IC50) Select->Characterize Mechanism Investigate Resistance Mechanism Characterize->Mechanism Strategy Develop Strategy to Overcome Resistance (e.g., Combination Therapy) Mechanism->Strategy Validate Validate Strategy in vitro and in vivo Strategy->Validate

Caption: Experimental workflow for developing and overcoming drug-resistant cell lines.

cluster_pathway Signaling Cascade cluster_bypass Bypass Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Gene Expression (Proliferation) TranscriptionFactor->Proliferation Drug Drug X Drug->Kinase1 Inhibition BypassReceptor Bypass Receptor BypassKinase Kinase C BypassReceptor->BypassKinase BypassKinase->Kinase2

Caption: Activation of a bypass signaling pathway to confer drug resistance.

References

Ohchinin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Ohchinin.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the this compound purification workflow.

1. Low Yield of Crude Extract

  • Question: I have performed the initial extraction from Melia azedarach fruits, but my crude extract yield is very low. What could be the issue?

  • Answer: Low crude extract yield can be attributed to several factors:

    • Plant Material Quality: The concentration of this compound and other limonoids can vary depending on the ripeness of the fruits, geographical location, and harvesting time. Ensure you are using ripe fruits for optimal yield.

    • Initial Defatting Step: The initial defatting with a non-polar solvent like hexane is crucial. If not performed thoroughly, fats and oils can interfere with the subsequent extraction of more polar compounds like this compound.

    • Extraction Solvent and Method: Methanol or ethanol are commonly used for extracting limonoids. Ensure a sufficient solvent-to-sample ratio and adequate extraction time. Techniques like sonication can improve extraction efficiency. One study noted using sonication for 30 minutes with methanol.

    • Drying of Plant Material: Improperly dried plant material can lead to poor extraction efficiency. Ensure the fruit kernels are thoroughly air-dried before extraction.

2. Poor Separation During Column Chromatography

  • Question: My column chromatography is not providing good separation of this compound from other compounds. The fractions are all mixtures. What can I do?

  • Answer: Co-elution of structurally similar limonoids is a common challenge in this compound purification. Consider the following solutions:

    • Stationary Phase: Silica gel is a standard choice. However, the particle size and pore size can significantly impact resolution. For complex mixtures, high-performance flash chromatography with smaller particle size silica can provide better separation.

    • Mobile Phase Optimization: A gradient elution is typically necessary. A common mobile phase system is a gradient of increasing polarity, such as petroleum ether/ethyl acetate or hexane/ethyl acetate. You may need to optimize the gradient slope. A shallower gradient will generally provide better resolution.

    • Alternative Chromatography Techniques: If standard silica gel chromatography is insufficient, consider other techniques:

      • Reverse-Phase Chromatography (C18): This can provide a different selectivity for separating limonoids.

      • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of other complex natural products and avoids irreversible adsorption to a solid support.

3. This compound Degradation During Purification

  • Question: I suspect my this compound is degrading during the purification process. How can I prevent this?

  • Answer: While specific stability data for this compound is limited, limonoids can be susceptible to degradation under harsh conditions.

    • Temperature: Avoid excessive heat. When evaporating solvents, use a rotary evaporator at a low temperature (e.g., < 40°C).

    • pH: Avoid strongly acidic or basic conditions unless a specific protocol requires it. Exposure to harsh pH can lead to hydrolysis of ester groups or other rearrangements.

    • Light: Protect your samples from direct light, especially during long processing times. Use amber glass vials for storage.

    • Storage: Store purified this compound and intermediate fractions at low temperatures (-20°C is recommended for long-term storage) and under an inert atmosphere (e.g., argon or nitrogen) if possible. Commercial suppliers suggest storing this compound at 0°C for the short term and -20°C for the long term, in a desiccated state.

4. Difficulty with Crystallization

  • Question: I have a highly pure fraction of this compound, but I am unable to crystallize it. What can I try?

  • Answer: Crystallization of natural products can be challenging.

    • Purity: Ensure your sample is of high purity (>95%). Trace impurities can inhibit crystal formation. You may need to perform an additional chromatographic step.

    • Solvent System: Experiment with different solvent systems for crystallization. A common technique is slow evaporation of a solvent in which this compound is moderately soluble. You can also try vapor diffusion or using a binary solvent system (a good solvent and a poor solvent).

    • Seeding: If you have a small crystal of this compound, you can use it to seed a supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • What is the natural source of this compound? this compound is a limonoid that can be isolated from the fruit of Melia azedarach L., also known as the Chinaberry tree.[1] It has also been reported in other parts of the plant.

  • What is the molecular weight and formula of this compound? The molecular formula of this compound is C36H42O8, and its molecular weight is approximately 602.71 g/mol .[1]

  • What are some common analytical techniques to identify and quantify this compound?

    • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of extraction and fractionation.

    • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity and quantifying this compound. A C18 reverse-phase column is often used.

    • Mass Spectrometry (MS): Used for determining the molecular weight and for structural elucidation when coupled with HPLC (LC-MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural identification of the isolated compound.

  • In which solvents is this compound soluble? One commercial supplier indicates that this compound is soluble in DMSO.[2] For chromatographic purposes, it is typically dissolved in mixtures of organic solvents like dichloromethane, ethyl acetate, and methanol. Its lipophilic nature, typical of limonoids, suggests poor water solubility.

Experimental Protocols

General Protocol for this compound Purification

This protocol is a generalized procedure based on methods reported for the isolation of limonoids from Melia azedarach. Optimization will be required at each step.

  • Preparation of Plant Material:

    • Collect ripe fruits of Melia azedarach.

    • Air-dry the fruits and separate the kernels.

    • Grind the dried kernels into a coarse powder.

  • Extraction and Fractionation:

    • Defatting: Macerate the powdered kernels in hexane at room temperature for 24-48 hours to remove non-polar lipids. Filter and discard the hexane extract. Repeat this step until the hexane extract is colorless.

    • Extraction: Air-dry the defatted powder. Extract the powder with methanol (or ethanol) using a Soxhlet apparatus or by maceration with sonication for several hours.

    • Solvent Partitioning: Concentrate the methanol extract under reduced pressure. Suspend the resulting residue in a 50:50 methanol-water mixture. Partition this aqueous methanol solution with dichloromethane. The limonoid-rich fraction, including this compound, will be in the dichloromethane layer.

  • Chromatographic Purification:

    • Column Chromatography:

      • Concentrate the dichloromethane fraction to dryness.

      • Subject the residue to vacuum liquid chromatography (VLC) or flash chromatography on a silica gel column.

      • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

    • Further Purification (if necessary):

      • Fractions containing impure this compound may require further purification using preparative HPLC on a C18 or silica gel column with an optimized isocratic or gradient mobile phase.

Quantitative Data Summary

The following table summarizes typical solvent systems used in the purification of limonoids from Melia azedarach. Specific yields for this compound are not widely reported and will depend heavily on the starting material and purification scale.

Purification StepStationary PhaseMobile Phase / Solvent SystemPurpose
DefattingN/AHexaneRemoval of fats and oils
ExtractionN/AMethanol or EthanolExtraction of limonoids
Liquid-Liquid PartitioningN/AMethanol-Water / DichloromethaneInitial fractionation
Column ChromatographySilica GelHexane-Ethyl Acetate (gradient)Separation of limonoids
Preparative HPLCC18 (Reverse-Phase)Acetonitrile-Water (gradient)High-resolution final purification

Visualizations

This compound Purification Workflow

G Figure 1. General Workflow for this compound Purification A Plant Material (Melia azedarach fruits) B Drying and Grinding A->B C Defatting (Hexane) B->C D Extraction (Methanol) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (Dichloromethane/Methanol-Water) E->F G Limonoid-Rich Fraction F->G H Silica Gel Column Chromatography G->H I Semi-Pure Fractions H->I J Preparative HPLC I->J K Pure this compound (>95%) J->K L Structure Verification (NMR, MS) K->L

Figure 1. General Workflow for this compound Purification

Troubleshooting Logic for Poor Chromatographic Separation

G Figure 2. Troubleshooting Poor Chromatographic Separation Start Poor Separation in Column Chromatography CheckGradient Is the elution gradient optimized? Start->CheckGradient AdjustGradient Make gradient shallower CheckGradient->AdjustGradient No CheckStationaryPhase Is the stationary phase appropriate? CheckGradient->CheckStationaryPhase Yes AdjustGradient->Start Re-run End Improved Separation AdjustGradient->End Success ChangeColumn Use smaller particle size silica (e.g., Flash Chromatography) CheckStationaryPhase->ChangeColumn No TryDifferentTechnique Try an alternative technique (e.g., Reverse-Phase HPLC or HSCCC) CheckStationaryPhase->TryDifferentTechnique Yes ChangeColumn->Start Re-run ChangeColumn->End Success TryDifferentTechnique->End

Figure 2. Troubleshooting Poor Chromatographic Separation

References

Technical Support Center: Minimizing Ohchinin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ohchinin, a natural product with promising therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the off-target effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the specificity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a limonoid, a type of triterpenoid, isolated from the fruit of Melia azedarach L.[1] In agricultural applications, it is described as a biostimulant that can modulate plant immune pathways.[2] Some limonoids from Melia azedarach have also been reported to exhibit cytotoxic activities, suggesting that this compound may have effects on mammalian cells that require careful characterization.[1]

Q2: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For a novel natural product like this compound, whose mechanism of action may not be fully elucidated, off-target effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity. Identifying and minimizing these effects is crucial for validating this compound as a specific modulator of a biological pathway and for its potential development as a therapeutic agent.

Q3: What are the initial steps to identify potential off-target effects of this compound?

The first step is to perform a broad screening of this compound against panels of common off-target classes. Given that many small molecules interact with kinases, a comprehensive kinase profile is a recommended starting point.[3][4][5][6][7] Additionally, screening against other target families, such as G-protein coupled receptors (GPCRs) and ion channels, can provide a broader understanding of this compound's selectivity.

Q4: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?

Several strategies can be employed to validate on-target effects:

  • Use a structurally unrelated compound: If another compound with a different chemical structure that targets the same primary protein or pathway recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.

  • Perform a dose-response analysis: A clear correlation between the concentration of this compound required to elicit the cellular phenotype and its potency against the intended target suggests on-target activity. Off-target effects often manifest at higher concentrations.

  • Conduct a rescue experiment: If possible, overexpressing the target protein or introducing a mutation that confers resistance to this compound should rescue the cellular phenotype.

  • Confirm target engagement in cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to its intended target within the cellular environment.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cellular assays.
Potential Cause Troubleshooting Step Rationale
High Compound Concentration Perform a dose-response curve to determine the minimal effective concentration.Using concentrations significantly higher than the on-target IC50 increases the likelihood of engaging lower-affinity off-targets.
Compound Promiscuity Screen this compound against a broad panel of targets (e.g., kinases, GPCRs).This can identify known off-target liabilities and guide the interpretation of results.
Indirect Effects on Reporter Systems Use a different reporter gene or a reporter-free assay.Some compounds can directly interfere with reporter enzymes (e.g., luciferase), leading to misleading results.
Issue 2: Observed toxicity in cell culture or in vivo models.
Potential Cause Troubleshooting Step Rationale
Known Toxic Off-Target Profile this compound against toxicology-related targets (e.g., hERG channel, CYPs).This can identify interactions with proteins known to cause adverse effects.
General Cellular Stress Lower the concentration of this compound and monitor markers of cellular stress (e.g., apoptosis, oxidative stress).High concentrations of any compound can induce non-specific stress responses.
Metabolite-Induced Toxicity Investigate the metabolism of this compound and test the effects of its major metabolites.A metabolite of this compound, rather than the parent compound, may be responsible for the observed toxicity.

Quantitative Data Summary

When characterizing a new compound like this compound, it is crucial to quantify its potency and selectivity. The following tables provide examples of how to structure such data.

Table 1: On-Target vs. Off-Target Potency of a Hypothetical Compound

TargetIC50 (nM)Assay Type
Primary Target X 50 Biochemical
Off-Target Kinase A1,500Biochemical
Off-Target Kinase B>10,000Biochemical
Off-Target GPCR Y5,000Cell-based

Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)

Kinase FamilyNumber of Kinases TestedKinases with >50% Inhibition
TK902
TKL431
STE470
CK1120
AGC641
CAMK730
CMGC613

Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To assess the selectivity of this compound across a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.

  • Assay Platform: Utilize a commercial kinase profiling service that offers a large panel of kinases (e.g., >400 kinases).[3][6] These services often use radiometric, luminescence, or fluorescence-based assays.[7]

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Data Analysis: Results are usually expressed as the percentage of inhibition of kinase activity at a single concentration of this compound. For hits (kinases showing significant inhibition), a follow-up dose-response curve is performed to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its putative target in intact cells.[8][9][10][11][12]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target protein.

Methodology:

  • Assay Setup: This assay measures the ability of unlabeled this compound to compete with a labeled ligand (e.g., fluorescently or radiolabeled) for binding to the target protein.[13][14][15][16][17]

  • Incubation: Incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of this compound.

  • Detection: Measure the amount of labeled ligand bound to the target protein.

  • Data Analysis: The data is used to calculate the IC50 of this compound, which is the concentration that displaces 50% of the labeled ligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes Inconsistent Phenotype Inconsistent Phenotype Dose-Response Dose-Response Inconsistent Phenotype->Dose-Response Kinase_Profiling Broad Target Profiling (e.g., Kinase Panel) Inconsistent Phenotype->Kinase_Profiling Refine_Experiment Refine Experimental Conditions Dose-Response->Refine_Experiment CETSA Target Engagement (CETSA) Kinase_Profiling->CETSA Off-Target Off-Target Effect Identified Kinase_Profiling->Off-Target On-Target On-Target Effect Confirmed CETSA->On-Target

Caption: Troubleshooting workflow for inconsistent cellular phenotypes.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A (On-Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Downstream_Effector_1 Downstream Effector 1 Kinase_A->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Kinase_B->Downstream_Effector_2 Cellular_Response_A Desired Cellular Response Downstream_Effector_1->Cellular_Response_A Cellular_Response_B Unintended Cellular Response Downstream_Effector_2->Cellular_Response_B This compound This compound This compound->Kinase_A Inhibition (On-Target) This compound->Kinase_B Inhibition (Off-Target)

Caption: On-target vs. off-target effects of this compound on signaling pathways.

References

Technical Support Center: Enhancing Ohchinin Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ohchinin and related complex molecules. The guidance provided is based on established principles of organic synthesis and reaction optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield of Final Product Suboptimal reaction conditions (temperature, solvent, catalyst).Systematically screen different temperatures, solvents, and catalysts. Employ Design of Experiments (DoE) to efficiently explore the reaction parameter space.[1][2] Machine learning-guided optimization can also be used to predict optimal conditions.[3][4]
Incomplete conversion of starting materials.Increase reaction time or temperature. Consider using a more active catalyst or a different synthetic route.[5]
Degradation of starting materials or product.Use milder reaction conditions. Protect sensitive functional groups. Ensure reagents and solvents are pure and dry.
Difficulties in purification leading to product loss.Optimize the purification method. Consider alternative techniques such as ion exchange or hydrophobic interaction chromatography.[6]
Formation of Multiple Diastereomers Lack of stereocontrol in key bond-forming reactions.Utilize chiral catalysts or auxiliaries to induce stereoselectivity. The synthesis of Oxazinin A, for example, resulted in a specific ratio of diastereomers, which may be inherent to the reaction cascade.[7]
Non-enzymatic cascade reactions leading to multiple products.Carefully control reaction conditions (temperature, concentration) to favor the desired diastereomer. Analyze the product mixture at different time points to understand the reaction kinetics.
Poor Performance of Key Reactions (e.g., Acylation, Coupling) Inappropriate choice of reagents or catalysts.For acylation, if traditional methods like Friedel-Crafts fail, consider alternative strategies such as an iodination followed by a Sonogashira coupling and hydrolysis.[7]
Steric hindrance around the reaction center.Use less bulky protecting groups or a more reactive catalyst.
Deactivation of the catalyst.Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Use fresh catalyst for each reaction.
Difficulty in Introducing Specific Functional Groups Unfavorable electronic or steric properties of the substrate.Modify the synthetic route to introduce the functional group at an earlier stage or use a more powerful reagent.
Competing side reactions.Use protecting groups to block reactive sites that are not intended to participate in the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the yield of a complex multi-step synthesis like that of this compound?

A1: The most critical factors include the choice of synthetic route, optimization of reaction conditions for each step, and efficient purification methods.[2][3][4] A biomimetic approach, which mimics the natural biosynthetic pathway, can sometimes be a highly effective strategy.[7]

Q2: How can I minimize the formation of unwanted side products?

A2: Minimizing side products can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[1] The use of highly selective catalysts and protecting groups for sensitive functionalities is also crucial.

Q3: What are the best practices for purifying the final this compound product?

A3: The choice of purification method depends on the physicochemical properties of this compound. Techniques like column chromatography, preparative HPLC, and recrystallization are common.[8] For complex mixtures, multi-step purification protocols involving different chromatographic techniques may be necessary.[6]

Q4: Can computational tools aid in optimizing the synthesis of this compound?

A4: Yes, computational chemistry and machine learning are increasingly used to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.[3][4] These tools can save significant time and resources compared to purely experimental approaches.

Experimental Protocols

General Protocol for a Trial Reaction Optimization

This protocol outlines a general workflow for optimizing a key reaction step in the synthesis of this compound.

  • Define Reaction Parameters: Identify the key parameters that could influence the reaction yield, such as temperature, solvent, catalyst, and concentration of reactants.[3]

  • Experimental Design: Use a Design of Experiments (DoE) approach to systematically vary the selected parameters.[2] This allows for the efficient exploration of the reaction space and identification of optimal conditions.

  • Small-Scale Reactions: Perform a series of small-scale reactions according to the DoE plan.

  • Analysis: Analyze the outcome of each reaction using techniques like HPLC or GC-MS to determine the yield of the desired product and the formation of any byproducts.

  • Data Interpretation: Use statistical software to analyze the data and build a model that describes the relationship between the reaction parameters and the yield.

  • Validation: Perform a larger-scale reaction under the predicted optimal conditions to validate the model.

Visualizations

Signaling Pathways and Workflows

reaction_optimization_workflow cluster_problem Problem Identification cluster_analysis Analysis & Planning cluster_execution Execution & Data Collection cluster_optimization Optimization & Validation Low_Yield Low Yield Identify_Parameters Identify Key Parameters (Temperature, Solvent, Catalyst) Low_Yield->Identify_Parameters Start Design_of_Experiments Design of Experiments (DoE) Identify_Parameters->Design_of_Experiments Run_Small_Scale_Reactions Run Small-Scale Reactions Design_of_Experiments->Run_Small_Scale_Reactions Analyze_Results Analyze Results (HPLC, GC-MS) Run_Small_Scale_Reactions->Analyze_Results Model_Data Model Data & Predict Optimal Conditions Analyze_Results->Model_Data Validate_Optimal_Conditions Validate on Larger Scale Model_Data->Validate_Optimal_Conditions Validate_Optimal_Conditions->Identify_Parameters Iterate Optimized_Yield Optimized Yield Validate_Optimal_Conditions->Optimized_Yield Success

Caption: A workflow for systematic reaction optimization to improve synthesis yield.

retrosynthesis_logic Target_Molecule Target: this compound (e.g., Oxazinin A) Precursor_A Key Precursor A (e.g., Prenylated Polyketide) Target_Molecule->Precursor_A Biomimetic Cascade Precursor_B Key Precursor B (e.g., Anthranilic Acid) Target_Molecule->Precursor_B Biomimetic Cascade Starting_Material_1 Simpler Starting Material 1 Precursor_A->Starting_Material_1 Starting_Material_2 Simpler Starting Material 2 Precursor_A->Starting_Material_2 Starting_Material_3 Simpler Starting Material 3 Precursor_B->Starting_Material_3

Caption: A simplified retrosynthetic analysis for a complex molecule like Oxazinin A.

References

Technical Support Center: Ohchinin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ohchinin mass spectrometry analysis. The following information is designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions of this compound in ESI-MS?

A1: this compound has a molecular weight of 602.71 g/mol and a chemical formula of C₃₆H₄₂O₈. In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe several common adducts depending on the mobile phase composition and sample purity. The most common adducts are the protonated molecule ([M+H]⁺) in positive ion mode and the deprotonated molecule ([M-H]⁻) in negative ion mode. It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there are trace amounts of these salts in the sample or mobile phase.

Q2: I am not seeing the expected molecular ion for this compound. What are the possible causes?

A2: Several factors could contribute to the absence of the expected molecular ion:

  • Low concentration: The concentration of this compound in your sample may be below the limit of detection of the instrument.

  • Ion suppression: Other components in your sample matrix may be interfering with the ionization of this compound.

  • In-source fragmentation: The molecule may be fragmenting in the ion source before it can be detected as a molecular ion. This can be influenced by the source temperature and voltages.

  • Incorrect instrument settings: The mass spectrometer may not be calibrated correctly, or the scan range may not be set appropriately to detect the m/z of this compound.

  • Sample degradation: this compound may have degraded during sample preparation or storage.

Q3: My mass spectrum for this compound shows many unexpected peaks. What could they be?

A3: Unexpected peaks in the mass spectrum can arise from several sources:

  • Contaminants: These could be from solvents, glassware, or the sample matrix itself.

  • Adduct formation: In addition to the common adducts, this compound may form adducts with other ions present in the mobile phase or sample, such as ammonium ([M+NH₄]⁺).

  • Fragment ions: this compound may be fragmenting in the ion source or during collision-induced dissociation (CID) if performing MS/MS.

  • Isotopes: You will see isotopic peaks for the molecular ion and fragment ions, which correspond to the natural abundance of isotopes like ¹³C.

Troubleshooting Guides

Problem: Poor Signal Intensity or No Peak for this compound

This is a common issue that can be addressed by systematically checking different stages of the analytical workflow.

Troubleshooting Workflow for Poor Signal Intensity

G start Poor or No this compound Signal check_conc Is the sample concentration adequate? start->check_conc check_instrument Is the mass spectrometer tuned and calibrated? check_conc->check_instrument Yes reprepare Prepare a more concentrated sample. check_conc->reprepare No check_source Are the ion source parameters optimized? check_instrument->check_source Yes tune_cal Tune and calibrate the instrument. check_instrument->tune_cal No check_matrix Is there evidence of ion suppression? check_source->check_matrix Yes optimize_source Optimize source temperature, voltages, and gas flows. check_source->optimize_source No cleanup Perform sample cleanup (SPE or LLE). check_matrix->cleanup Yes end Signal Improved check_matrix->end No reprepare->end tune_cal->end optimize_source->end cleanup->end

Caption: Troubleshooting workflow for poor or absent this compound signal.

Problem: Unexpected Peaks and High Background Noise

High background noise and the presence of numerous unexpected peaks can complicate data analysis and reduce the sensitivity of your measurement.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Use high-purity, LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases daily. 3. Run a blank injection of your mobile phase to check for background contamination.
Sample Carryover 1. Inject a blank solvent after your sample to check for carryover. 2. Optimize the needle wash method on your autosampler, using a strong solvent. 3. If carryover persists, you may need to clean the injection port and sample loop.
Matrix Effects 1. Perform sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the sample to reduce the concentration of matrix components. 3. Use a matrix-matched calibration curve for quantification.
Formation of Non-Standard Adducts 1. Identify the mass difference between the unexpected peaks and your expected molecular ion to determine the nature of the adduct. 2. If adducts with salts (e.g., Na⁺, K⁺) are a problem, use high-purity water and avoid glassware that may have been washed with detergents containing these salts. The addition of a small amount of a competing ion source, like ammonium formate, can sometimes suppress sodium and potassium adducts.[1]
Problem: Inconsistent Fragmentation Pattern in MS/MS

Reproducible fragmentation is key for structural elucidation and confident identification. Variations in fragmentation can be problematic.

Logical Steps for Troubleshooting Inconsistent Fragmentation

G start Inconsistent Fragmentation check_ce Is the collision energy optimized and stable? start->check_ce check_precursor Is the precursor ion selection correct and consistent? check_ce->check_precursor Yes optimize_ce Optimize collision energy for characteristic fragments. check_ce->optimize_ce No check_gas Is the collision gas pressure stable? check_precursor->check_gas Yes verify_precursor Verify the m/z of the precursor ion and the isolation window. check_precursor->verify_precursor No check_gas_supply Check the collision gas supply and regulator. check_gas->check_gas_supply No end Fragmentation Stabilized check_gas->end Yes optimize_ce->end verify_precursor->end check_gas_supply->end

Caption: Troubleshooting inconsistent fragmentation in MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected exact masses for common this compound adducts that may be observed in high-resolution mass spectrometry.

Adduct/IonChemical FormulaExact Mass (m/z)
[M+H]⁺ C₃₆H₄₃O₈⁺603.2952
[M+NH₄]⁺ C₃₆H₄₆NO₈⁺620.3218
[M+Na]⁺ C₃₆H₄₂NaO₈⁺625.2772
[M+K]⁺ C₃₆H₄₂KO₈⁺641.2511
[M-H]⁻ C₃₆H₄₁O₈⁻601.2807
[M+CH₃COO]⁻ C₃₈H₄₅O₁₀⁻661.2967

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Melia azedarach Fruit

This protocol provides a general procedure for the extraction of limonoids, including this compound, from plant material.

  • Drying and Grinding: Dry the fruit of Melia azedarach at 40-50 °C until a constant weight is achieved. Grind the dried fruit into a fine powder.

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 500 mL of methanol at room temperature for 24 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in 200 mL of water.

    • Perform sequential liquid-liquid partitioning with 3 x 200 mL of hexane, followed by 3 x 200 mL of ethyl acetate.

    • The limonoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

    • Evaporate the ethyl acetate fraction to dryness.

  • Sample for LC-MS: Dissolve a known amount of the dried ethyl acetate extract in methanol or acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injecting it into the LC-MS system.

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a general LC-MS/MS method that can be used as a starting point for the analysis of this compound. Optimization will be required for your specific instrument and column.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range (Full Scan): m/z 100-1000.

    • MS/MS: For fragmentation analysis, select the precursor ion of interest (e.g., m/z 603.3 for [M+H]⁺) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Onychine and Camptothecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. This guide provides a detailed, objective comparison of the biological activities of two such natural compounds: Onychine, a 4-azafluorenone alkaloid, and Camptothecin, a quinoline alkaloid. This analysis is supported by available experimental data to assist researchers in evaluating their potential for further investigation and drug development.

Overview of Onychine and Camptothecin

Onychine is an alkaloid isolated from plants of the Annonaceae family. It is characterized by a 4-azafluorenone core structure and has demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antimalarial properties.[][2] Its diverse bioactivities make it an interesting candidate for further pharmacological investigation.

Camptothecin , first isolated from the bark of the Camptotheca acuminata tree, is a potent anticancer agent.[][3] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[][4] This targeted action has led to the development of several clinically approved anticancer drugs derived from Camptothecin, such as topotecan and irinotecan.[][5]

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of Onychine and Camptothecin. It is important to note that direct comparative studies under identical experimental conditions are limited, and the reported values may vary depending on the specific cell lines, microbial strains, and assay conditions used.

Table 1: Anticancer Activity

CompoundCancer Cell LineAssayIC50 (µM)Reference
Onychine Data Not Available---
Camptothecin MCF7 (Breast)MTT Assay0.089[2]
HCC1419 (Breast)MTT Assay0.067[2]
MDA-MB-231 (Breast)MTT Assay0.040[2]
HT29 (Colon)MTT Assay0.037 - 0.048[6]
LOX (Melanoma)Cytotoxicity Assay0.037[6]
SKOV3 (Ovarian)Cytotoxicity Assay0.048[6]
A549 (Lung)Not Specified>100 (in one study)[7]

Table 2: Antimicrobial and Antimalarial Activity

CompoundActivityOrganism/StrainAssayMIC/IC50 (µM)Reference
Onychine AntifungalData Not Available---
AntibacterialData Not Available---
AntimalarialPlasmodium falciparum---
Camptothecin AntifungalNot a primary activity---
AntibacterialNot a primary activity---
AntimalarialNot a primary activity---

Note: While Onychine is reported to have antifungal, antibacterial, and antimalarial activities, specific MIC/IC50 values were not found in the reviewed literature. Camptothecin is primarily studied for its anticancer effects, and data on its antimicrobial or antimalarial activity is scarce.

Mechanism of Action and Signaling Pathways

Onychine: The precise molecular mechanisms underlying the diverse biological activities of Onychine are not yet fully elucidated. Its broad spectrum of activity suggests it may interact with multiple cellular targets. Further research is required to identify the specific signaling pathways modulated by Onychine that lead to its antifungal, antibacterial, anticancer, and antimalarial effects.

Camptothecin: The mechanism of action of Camptothecin is well-established. It specifically targets the DNA topoisomerase I (Topo I) enzyme.

Camptothecin_Mechanism

The binding of Camptothecin to the Topo I-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[4] When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that triggers cell cycle arrest, typically in the S or G2/M phase, and ultimately leads to apoptosis.[][8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Add_Compound Add test compound (e.g., Onychine or Camptothecin) at various concentrations Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (Onychine or Camptothecin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for screening antimalarial compounds by measuring parasite DNA content.

  • Parasite Culture: Culture Plasmodium falciparum in human erythrocytes.

  • Drug Treatment: Add serial dilutions of the test compound to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plates for 48-72 hours to allow for parasite growth.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I fluoresces upon binding to DNA.[11][12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the compound concentration.

Conclusion

Both Onychine and Camptothecin are promising natural products with significant biological activities. Camptothecin's well-defined mechanism of action as a topoisomerase I inhibitor has paved the way for its successful clinical application in cancer therapy. Onychine, with its broader spectrum of antimicrobial and potential anticancer activities, warrants further in-depth investigation to elucidate its molecular targets and signaling pathways. The lack of extensive quantitative data for Onychine highlights a significant research gap and an opportunity for future studies. This comparative guide serves as a foundational resource for researchers to design and conduct further experiments aimed at unlocking the full therapeutic potential of these and other natural compounds.

References

A Comparative Analysis of Ohchinin and Other 4-Azafluorenone Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azafluorenone alkaloids are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Among these, Ohchinin (also known as Onychine) stands out as a promising lead compound for the development of novel therapeutic agents. This guide provides a comprehensive comparison of this compound with other notable 4-azafluorenone alkaloids, including Lanuginosine, Liriodenine, and Sampangine. The comparison focuses on their cytotoxic and antimicrobial properties, supported by available experimental data. Furthermore, detailed experimental protocols and an exploration of the underlying signaling pathways are presented to facilitate further research and development in this area.

Data Presentation

Cytotoxicity of 4-Azafluorenone Alkaloids Against Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related alkaloids against various human cancer cell lines. The data is compiled from multiple studies and presented to facilitate a comparative assessment of their anticancer potential.

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound (Onychine) ECV304 (Endothelial)Protective effect observed[1]
Lanuginosine HEPG2 (Liver)2.5 µg/mL (~8.2 µM)[2]
U251 (Brain)4 µg/mL (~13.1 µM)[2]
Hela (Cervical)Inactive[2]
Liriodenine CAOV-3 (Ovarian)37.3 (24h), 26.3 (48h), 22.1 (72h)[3]
Hep G2 (Liver)Induces G1 arrest[4]
SK-Hep-1 (Liver)Induces G1 arrest[4]
Gold(III) Complex 12-16 (against 5 cell lines)[1]
Gold(III) Complex 22-16 (against 5 cell lines)[1]
Sampangine Cryptococcus neoformansSignificant in vitro activity[5]
Candida albicansInactive[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity of 4-Azafluorenone Alkaloids

The following table presents the Minimum Inhibitory Concentration (MIC) values of Liriodenine and Sampangine derivatives against various microbial strains, highlighting their potential as antimicrobial agents. Data for this compound and Lanuginosine is currently limited.

AlkaloidMicrobial StrainMIC (µg/mL)Reference
Liriodenine Paracoccidioides brasiliensis (Pb18)31.2[6]
Paracoccidioides brasiliensis (Pb192)62.5[6]
Paracoccidioides brasiliensis (Pb531)250[6]
Histoplasma capsulatum1.95[6]
Cryptococcus neoformans62.5[6]
Cryptococcus gattii62.5[6]
Candida spp.125-250[6]
Sampangine Derivative (WZ-2) Cryptococcus neoformans0.016 (MIC80)[7]

Experimental Protocols

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids.

  • Cell Fixation: After the desired incubation period, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates multiple times with 1% acetic acid to remove excess TCA.

  • Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein content, and thus to the cell number.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland

  • Test alkaloids serially diluted

  • Positive control (microorganism with no drug)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Plates: Add a fixed volume of broth to all wells of a 96-well plate.

  • Serial Dilution: Create a serial dilution of the test alkaloids across the wells of the plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well (except the negative control).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[5][8][9][10][11]

Mandatory Visualization

Signaling Pathway of this compound in Apoptosis Regulation

The following diagram illustrates the proposed signaling pathway through which this compound (Onychine) exerts its protective effects against oxidative stress-induced apoptosis, primarily through the modulation of the MAPK pathway.

Ohchinin_Apoptosis_Pathway cluster_stress Oxidative Stress cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis H2O2 H2O2 p38_MAPK p38 MAPK H2O2->p38_MAPK ERK1_2 ERK1/2 H2O2->ERK1_2 Caspase3 Caspase-3 Activation p38_MAPK->Caspase3 Apoptosis_Node Apoptosis Caspase3->Apoptosis_Node This compound This compound This compound->p38_MAPK Inhibits Phosphorylation This compound->ERK1_2 Increases Phosphorylation This compound->Caspase3 Inhibits

This compound's modulation of the MAPK pathway in apoptosis.
Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxic activity of 4-azafluorenone alkaloids using a cell-based assay.

Cytotoxicity_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Treatment Treat with serial dilutions of Alkaloids Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., SRB or MTT) Incubation->Assay Data_Analysis Measure Absorbance and Calculate IC50 values Assay->Data_Analysis End End Data_Analysis->End

General workflow for in vitro cytotoxicity screening.

Discussion

The available data suggests that 4-azafluorenone alkaloids, including this compound, Lanuginosine, Liriodenine, and Sampangine, exhibit promising biological activities, particularly in the realms of cancer and infectious diseases.

Cytotoxicity: Liriodenine and its metal complexes have demonstrated significant cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar range.[1][3] Lanuginosine also shows cytotoxicity against liver and brain cancer cell lines.[2] While specific IC50 values for pure this compound against cancer cells are not yet widely reported, its role in modulating apoptosis-related signaling pathways, such as the MAPK pathway, suggests a potential for anticancer activity that warrants further investigation.[1] The structure-activity relationship studies within the azafluorenone class have indicated that substitutions on the aromatic rings can significantly influence their cytotoxic potency.[12]

Antimicrobial Activity: Liriodenine has shown notable antifungal activity, particularly against Histoplasma capsulatum and species of Cryptococcus and Candida.[6] Sampangine and its derivatives also exhibit potent antifungal properties.[5][7] The antimicrobial spectrum of this compound and Lanuginosine remains an area for further exploration. The mechanism of antimicrobial action is thought to be related to the planar structure of these molecules, which may allow for intercalation into microbial DNA or inhibition of key enzymes.[1]

Mechanism of Action: The pro-apoptotic effects of some 4-azafluorenone alkaloids appear to be mediated through the intrinsic mitochondrial pathway, involving the activation of caspases.[13][14] Specifically, this compound has been shown to inhibit the activation of caspase-3.[1] The modulation of the MAPK signaling pathway by this compound, leading to the inhibition of the pro-apoptotic p38 MAPK and activation of the pro-survival ERK1/2, highlights a complex regulatory role in cell fate decisions.[1] Further research is needed to fully elucidate the specific molecular targets of these alkaloids and the complete signaling cascades they influence.

Conclusion

This compound and other 4-azafluorenone alkaloids represent a valuable class of natural products with significant potential for the development of new anticancer and antimicrobial drugs. While Liriodenine and Sampangine are more extensively studied, the emerging data on this compound's mechanism of action suggests it is a compelling candidate for further preclinical investigation. This guide provides a foundational comparison and detailed methodologies to aid researchers in advancing the study of these promising compounds. Future research should focus on obtaining comprehensive biological activity data for this compound and Lanuginosine to enable a more direct and robust comparison with other members of this class. Elucidating the detailed structure-activity relationships will be crucial for the rational design of more potent and selective 4-azafluorenone-based therapeutics.

References

Ohchinin efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

Ohchinin is a natural chemical compound classified as a limonoid.[1] It is isolated from the fruit of the Melia azedarach tree, also known as the Chinaberry tree.[1] Currently, this compound is available for purchase for research purposes.[1]

At present, there is a notable lack of publicly available scientific literature and clinical trial data regarding the therapeutic efficacy of this compound in comparison to any established standard of care for specific medical conditions. Further research is required to determine its potential pharmacological properties and any therapeutic applications.

It is important to distinguish this compound from Oxybutynin, a well-established medication. Oxybutynin is an anticholinergic drug primarily used to treat overactive bladder.[2][3] It is considered a first-line therapy for this condition due to its established efficacy and safety profile.[2] Oxybutynin is also used off-label to manage hyperhidrosis (excessive sweating).[2] Unlike this compound, which is a natural product, Oxybutynin is a synthetic molecule.[4]

References

Unraveling the Mechanisms of Ochratoxin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the molecular actions of Ochratoxin A, benchmarked against other mycotoxins and assessed for potential therapeutic interventions.

Freiburg, Germany - The mycotoxin Ochratoxin A (OTA), a common contaminant in a variety of food sources, continues to be a significant concern for human and animal health due to its potent toxicological profile. This guide provides a detailed cross-validation of OTA's mechanism of action, offering a comparative analysis with other relevant mycotoxins, namely Aflatoxin B1 (AFB1) and Citrinin (CIT). Furthermore, we explore the potential of antioxidant compounds to mitigate OTA-induced cellular damage, presenting supporting experimental data and detailed methodologies to aid in future research and drug development endeavors.

Key Findings at a Glance

Ochratoxin A exerts its toxicity through a multi-pronged attack on cellular processes, primarily by:

  • Inhibiting Protein Synthesis: Competitively blocking phenylalanyl-tRNA synthetase.

  • Inducing Oxidative Stress: Triggering the overproduction of reactive oxygen species (ROS), leading to widespread cellular damage.

  • Disrupting DNA Integrity: Causing DNA adduct formation and cell cycle arrest.

  • Promoting Apoptosis: Initiating programmed cell death through mitochondrial pathways.

  • Interfering with Cellular Energetics: Impairing ATP production.

  • Modulating Critical Signaling Pathways: Affecting key cellular communication networks such as MAPK, PI3K/Akt, and TGF-β/Smad.

Comparative Analysis of Mycotoxin Cytotoxicity

To provide a clear benchmark of OTA's potency, we have compiled quantitative data on its cytotoxic effects alongside AFB1 and CIT across various cell lines.

MycotoxinCell LineIC50 ValueExposure TimeReference
Ochratoxin A MAC-T69.92 µM48 h[1]
CHO33 µg/mL-[2]
AWRF6.4 µg/mL-[2]
Aflatoxin B1 CHO10 µg/mL-[2]
AWRF0.15 µg/mL-[2]
Citrinin MAC-T277.6 µM48 h[1]
CHO31 µg/mL-[2]
AWRF6.7 µg/mL-[2]

The Ameliorative Potential of Antioxidants

The induction of oxidative stress is a cornerstone of Ochratoxin A's toxicity. Research has demonstrated that antioxidant compounds can effectively counteract these damaging effects.

AntioxidantExperimental ModelKey FindingsReference
Lycopene RatsSignificantly decreased OTA-induced DNA damage in renal and hepatic cells.[3] Reduced apoptotic cell death and oxidative stress in the kidneys.[4][3][4]
α-Tocopherol Bovine Mammary & Canine Kidney CellsSignificantly ameliorated the OTA-induced reduction in cell viability and decreased ROS production.[5][5]
Primary Porcine FibroblastsSignificantly reduced OTA-induced cytotoxicity, lactate dehydrogenase release, and DNA damage.[6][6]

Visualizing the Molecular Pathways

To elucidate the complex signaling cascades affected by Ochratoxin A, the following diagrams illustrate the key pathways involved in its mechanism of action and a typical experimental workflow for its study.

OTA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus OTA Ochratoxin A Receptor Receptor OTA->Receptor Binds ROS ↑ Reactive Oxygen Species (ROS) OTA->ROS Protein_Synth_Inhibition Inhibition of Protein Synthesis OTA->Protein_Synth_Inhibition MAPK MAPK Pathway (p38, ERK1/2, JNK) Receptor->MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage DNA Damage & Cell Cycle Arrest ROS->DNA_Damage MAPK->DNA_Damage PI3K_Akt->Protein_Synth_Inhibition Apoptosis ↑ Apoptosis Mito_Dysfunction->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, Caco-2) Mycotoxin_Treatment Mycotoxin Treatment (OTA, AFB1, CIT) Cell_Culture->Mycotoxin_Treatment Antioxidant_Treatment Antioxidant Co-treatment (e.g., Lycopene, α-Tocopherol) Cell_Culture->Antioxidant_Treatment MTT_Assay Cell Viability (MTT Assay) Mycotoxin_Treatment->MTT_Assay DCFHDA_Assay ROS Production (DCFH-DA Assay) Mycotoxin_Treatment->DCFHDA_Assay AnnexinV_PI Apoptosis (Annexin V/PI Staining) Mycotoxin_Treatment->AnnexinV_PI Western_Blot Protein Expression (Western Blot) Mycotoxin_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Mycotoxin_Treatment->Cell_Cycle Antioxidant_Treatment->MTT_Assay Antioxidant_Treatment->DCFHDA_Assay Antioxidant_Treatment->AnnexinV_PI Data_Quantification Data Quantification (e.g., IC50, Fold Change) MTT_Assay->Data_Quantification DCFHDA_Assay->Data_Quantification AnnexinV_PI->Data_Quantification Western_Blot->Data_Quantification Cell_Cycle->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

References

Independent Validation of Ohchinin and Related Limonoid Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of limonoids isolated from Melia azedarach, the same plant source as Ohchinin. Due to the limited specific research on this compound, this guide focuses on closely related and co-existing limonoids from this plant to offer a validated perspective on their potential therapeutic and practical applications. The data presented is based on published experimental findings and is intended to serve as a resource for researchers and professionals in drug development.

Anti-Inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of limonoids extracted from the fruits of Melia azedarach. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as novel anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Potency

The following table summarizes the in-vitro anti-inflammatory activity of a novel limonoid isolated from Melia azedarach compared to a standard non-steroidal anti-inflammatory drug (NSAID).

CompoundAssayTargetIC50 ValueReference
Limonoid (from M. azedarach)Nitrite Production InhibitioniNOS22.04 μM[1][2]
Indomethacin (Standard NSAID)Cyclooxygenase (COX) InhibitionCOX-1/COX-2~2.5 µM (for COX-2)(General knowledge)

Note: The comparison is indicative, as the mechanisms of action and experimental conditions may differ.

Experimental Protocol: In-vitro Anti-Inflammatory Assay

The anti-inflammatory activity of the limonoid was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of the test limonoid for 4 hours.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of nitrite production, was calculated from the dose-response curve.

Signaling Pathway: NF-κB Inhibition by Melia azedarach Limonoid

The anti-inflammatory effects of the studied limonoid are, in part, mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the inhibitory action of the limonoid.[1][3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription of Limonoid Limonoid from Melia azedarach Limonoid->IKK Inhibits

NF-κB signaling pathway inhibition by a limonoid from Melia azedarach.

Insecticidal Activity

Limonoids from Melia azedarach have long been recognized for their insecticidal and antifeedant properties, offering a natural alternative to synthetic pesticides.

Comparative Analysis of Insecticidal Potency

The following table compares the antifeedant activity of a limonoid from Melia azedarach with other known insecticidal compounds.

CompoundTarget InsectAssayED50 ValueReference
Meliartenin (from M. azedarach)Epilachna paenulata (larvae)Antifeedant (Choice Test)0.80 µg/cm²[4][5]
AzadirachtinEpilachna paenulata (larvae)Antifeedant (Choice Test)0.72 µg/cm²[4][5]
ToosendaninEpilachna paenulata (larvae)Antifeedant (Choice Test)3.69 µg/cm²[4][5]

ED50 (Effective Dose 50) is the concentration at which 50% of the insects are deterred from feeding.

Experimental Protocol: Insect Antifeedant Assay

The antifeedant properties of the limonoid were evaluated using a choice test with insect larvae.

  • Preparation of Test Discs: Leaf discs of a suitable host plant were treated with different concentrations of the test compound dissolved in a solvent. Control discs were treated with the solvent alone.

  • Experimental Setup: In a petri dish, treated and control leaf discs were placed equidistant from each other.

  • Insect Introduction: A single insect larva was introduced into the center of the petri dish.

  • Observation: After a set period (e.g., 24 hours), the area of consumption for both treated and control discs was measured.

  • Data Analysis: The antifeedant index was calculated, and the ED50 value was determined from the dose-response relationship.

Experimental Workflow: Isolation and Bioassay of Insecticidal Limonoids

The following diagram outlines the general workflow for the isolation and evaluation of insecticidal limonoids from Melia azedarach.

Insecticidal_Workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioassay Plant Melia azedarach Fruits Extract Crude Extract Plant->Extract Fractions Fractionation Extract->Fractions Pure Pure Limonoid (e.g., Meliartenin) Fractions->Pure Assay Antifeedant Assay (Choice Test) Pure->Assay Data Data Collection (Leaf Area Consumed) Assay->Data Analysis Statistical Analysis (ED50 Calculation) Data->Analysis

Workflow for insecticidal limonoid isolation and testing.

References

A Guide to Interpreting Phase 1 Clinical Trial Data for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of early-stage clinical data is crucial for researchers, scientists, and drug development professionals to gauge the potential of emerging therapies. While direct Phase 1 clinical trial results for "Ohchinin" are not publicly available at this time, this guide provides a framework for evaluating such data by drawing comparisons with other novel agents that have recently completed Phase 1 studies.

This guide will utilize data from representative Phase 1 trials of novel therapeutics to illustrate how to structure and interpret key findings, present experimental protocols, and visualize complex biological and procedural information.

Comparative Safety and Tolerability

A primary objective of Phase 1 trials is to establish the safety and tolerability of a new drug, including the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs). The following table summarizes these findings for several investigational drugs.

Investigational AgentTarget/MechanismPatient PopulationNumber of PatientsMTDDose-Limiting ToxicitiesMost Common Treatment-Related Adverse Events
Exherin (ADH-1) N-cadherin inhibitor[1]Advanced solid tumors[1]46Not reached at 1000 mg/m²[1]Not specifiedFatigue, nausea, chest pain, dysgeusia (Grade 1 and 2)[1]
Chiauranib Multi-target kinase inhibitor (VEGFR, PDGFRα, c-Kit, Aurora B, CSF-1R)[2]Advanced solid tumors and lymphoma[2]1850 mg/day[2]Grade 3 hypertension[2]Fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%)[2]
CT102 Antisense oligonucleotide targeting IGF-1R[3]Advanced liver cancer[3]173.96 mg/kg[3]Not specified, but DLT dose was 4.4 mg/kg[3]Not specified

Preliminary Efficacy and Pharmacokinetics

While Phase 1 trials are primarily focused on safety, they also provide initial insights into a drug's anti-tumor activity and pharmacokinetic profile.

Investigational AgentPharmacokinetic ProfilePreliminary Efficacy
Exherin (ADH-1) Biphasic elimination profile[1]1 partial response in an N-cadherin positive tumor; 11 patients had disease control[1]
Chiauranib Linear and dose-dependent; rapid absorption and slow elimination[2]No complete or partial responses; 12 patients (66.7%) achieved stable disease[2]
CT102 High levels maintained in the liver (based on preclinical data)[3]Preclinical studies showed inhibition of tumor growth and metastasis[3]

Experimental Protocols

Understanding the methodology of a clinical trial is essential for interpreting its results. Below are summaries of the experimental designs for the comparator agents.

Exherin (ADH-1) Phase 1 Trial Protocol
  • Study Design : This was a dose-escalation study in patients with advanced measurable solid tumors.[1]

  • Patient Stratification : Patients were stratified based on the N-cadherin status of their tumors.[1]

  • Dosing and Administration : ADH-1 was administered as a short infusion every six weeks.[1]

  • Response Assessment : Tumor response was assessed every six weeks.[1] Dynamic contrast-enhancing magnetic resonance imaging (DCE-MRI) was used to assess target lesions.[1]

Chiauranib Phase 1 Trial Protocol
  • Study Design : A 3+3 dose-escalation design was employed.[2]

  • Dosing and Administration : Patients received continuous daily oral doses of chiauranib in 28-day cycles, with doses ranging from 10 to 65 mg.[2]

  • Pharmacokinetic Analysis : Plasma concentrations of chiauranib were analyzed after both single and multiple doses.[2]

CT102 Phase 1 Trial Protocol
  • Study Design : A dose-escalation trial using a modified Fibonacci method to determine dose escalation.[3]

  • Dosing and Administration : The initial dose was 0.33 mg/kg, with escalations up to 8.80 mg/kg.[3]

  • Inclusion Criteria : Patients had advanced liver cancer, an ECOG performance status of 0-1, and adequate organ and hematopoietic function.[3]

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following are representative examples.

Signaling_Pathway Hypothetical 'this compound' Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds and Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: A hypothetical signaling pathway illustrating how "this compound" might inhibit a receptor, leading to downstream effects on gene expression and cell cycle arrest.

Phase_1_Workflow Typical Phase 1 Dose Escalation Workflow (3+3 Design) Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Cohort_1 Enroll Cohort 1 (n=3) Dose Level 1 Patient_Screening->Cohort_1 DLT_Observation_1 DLT Observation Period (e.g., 28 days) Cohort_1->DLT_Observation_1 DLT_Evaluation_1 0/3 DLTs? DLT_Observation_1->DLT_Evaluation_1 Cohort_2 Enroll Cohort 2 (n=3) Dose Level 2 DLT_Evaluation_1->Cohort_2 Yes DLT_Evaluation_2 1/3 DLTs? DLT_Evaluation_1->DLT_Evaluation_2 No Expand_Cohort_1 Enroll 3 more patients at Dose Level 1 DLT_Evaluation_2->Expand_Cohort_1 Yes DLT_Evaluation_3 >=2/6 DLTs? DLT_Evaluation_2->DLT_Evaluation_3 No Expand_Cohort_1->DLT_Evaluation_3 MTD_Declared MTD = Previous Dose Level DLT_Evaluation_3->MTD_Declared No Stop_Escalation Stop Escalation DLT_Evaluation_3->Stop_Escalation Yes

References

Preclinical Profile of Ohchinin and Related Limonoids: A Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical data available for Ohchinin, a limonoid isolated from the fruit of Melia azedarach, and other structurally related limonoids from the same plant. Due to the limited specific research on this compound, this analysis draws upon data from studies on Melia azedarach extracts and other isolated limonoids to provide a comprehensive overview of their potential anticancer activities.

Data Presentation: Cytotoxicity of Melia azedarach Limonoids

The following tables summarize the in vitro cytotoxic activity of various limonoids and extracts from Melia azedarach against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/ExtractCancer Cell LineIC50 ValueReference
This compound Acetate vs. This compoundHL60 (Leukemia)Acetylation enhanced activity[1]
Meliarachin CHL60 (Leukemia)0.65 µM[2]
3-O-deacetyl-4'-demethyl-28-oxosalanninHL60 (Leukemia)2.8 µM[2]
12-O-Acetylazedarachin BHL60 (Leukemia)0.016 µM[3]
12-O-Acetylazedarachin BAZ521 (Stomach Cancer)0.035 µM[3]
3-deacetyl-4'-demethyl-28-oxosalanninAZ521 (Stomach Cancer)3.2 µM[1]
Trichilinin BAZ521 (Stomach Cancer)58.2 µM[1]
23-hydroxyohchininolideAZ521 (Stomach Cancer)78.5 µM[1]
ToosendaninMKN-45 (Gastric Cancer)81.06 nM (48h)[1]
ToosendaninSGC-7901 (Gastric Cancer)0.11 µM (72h)[1]
ToosendaninMGC-803 (Gastric Cancer)20.30 nM (72h)[1]
ToosendaninHGC-27 (Gastric Cancer)0.56 µM (48h)[1]
ToosendaninA549 (Lung Cancer)40.206 µM (48h)[1]
Various Limonoids (12 compounds)MCF-7 (Breast Cancer)0.06 to 94.8 µM[1]
Ethanolic extract of root barkP388 (Lymphocytic Leukemia)Cytotoxic[4]
Seven isolated limonoidsHL-60, SMMC-7721, A-549, MCF-7, SW4800.003 to 0.555 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of Melia azedarach limonoids are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or other limonoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Apoptosis induction is a key mechanism of anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, LC3B, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of limonoids from Melia azedarach.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 This compound/Limonoids This compound/Limonoids Bcl2 Bcl-2 (Anti-apoptotic) This compound/Limonoids->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound/Limonoids->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 (Executioner) Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Proposed apoptotic signaling pathway of this compound and related limonoids.

autophagy_pathway This compound/Limonoids This compound/Limonoids LC3-I LC3-I This compound/Limonoids->LC3-I LC3-II LC3-II LC3-I->LC3-II Conversion Autophagosome Autophagosome LC3-II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Cellular Degradation Cellular Degradation Autolysosome->Cellular Degradation

Figure 2. Proposed autophagy induction pathway by this compound and related limonoids.
Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment with this compound/Limonoids Treatment with this compound/Limonoids Cancer Cell Lines->Treatment with this compound/Limonoids Cell Viability (MTT) Cell Viability (MTT) Treatment with this compound/Limonoids->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Treatment with this compound/Limonoids->Apoptosis (Flow Cytometry) Protein Expression (Western Blot) Protein Expression (Western Blot) Treatment with this compound/Limonoids->Protein Expression (Western Blot) IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis (Flow Cytometry)->Quantification of Apoptosis Protein Level Changes Protein Level Changes Protein Expression (Western Blot)->Protein Level Changes

Figure 3. General experimental workflow for preclinical evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for Ohchinin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Ohchinin, ensuring the protection of personnel and the environment.

This compound Chemical and Physical Properties

A summary of key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₃₆H₄₂O₈
Molecular Weight 602.73 g/mol
CAS Number 67023-80-7
Purity >97%
Appearance Solid
Recommended Storage -20°C for long term, 2-8°C for short term

Hazard Assessment

According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous material under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is not categorized under physical, health, or environmental hazards.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A laboratory coat should be worn.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

Step 1: Waste Collection

  • Collect waste this compound, including expired or unused product and contaminated materials, in a designated and clearly labeled waste container.

  • The container should be suitable for solid waste, sealable, and made of a material compatible with the chemical.

Step 2: Spill Management

  • In the event of a spill, avoid generating dust.

  • Gently sweep up the spilled solid material.

  • Place the collected material into a sealed container for disposal.

  • Following the removal of the solid, decontaminate the surface. The most common method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[1]

Step 3: Container Labeling

  • Label the waste container clearly with the name "this compound Waste" and indicate that it is non-hazardous.

Step 4: Final Disposal

  • Since this compound is a non-hazardous solid chemical, it may be suitable for disposal in a sanitary landfill.[2]

  • It is important not to dispose of chemical waste in standard laboratory trash cans that are handled by custodial staff.[2]

  • Laboratory personnel should transport the sealed and labeled waste container directly to the designated dumpster or waste collection area as per the institution's specific guidelines for non-hazardous solid waste.[2]

Emergency Procedures

  • After Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

  • After Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with copious amounts of water.

  • After Eye Contact: Check for and remove any contact lenses. Flush the eyes with plenty of water, ensuring to separate the eyelids with fingers.

  • After Swallowing: Do NOT induce vomiting. Wash out the mouth with a large amount of water.

In all cases of significant exposure, seek medical attention.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For methodologies related to the use of this compound in experiments, please refer to relevant published research literature.

Visual Guidance

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ohchinin_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard (Refer to MSDS) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous collect_waste Collect in a labeled, sealed container is_hazardous->collect_waste No (this compound is non-hazardous) hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes spill_check Any spills during collection? collect_waste->spill_check cleanup_spill Clean up spill: - Avoid dust - Sweep solid - Decontaminate surface spill_check->cleanup_spill Yes transport_waste Transport to designated non-hazardous waste area spill_check->transport_waste No cleanup_spill->transport_waste final_disposal Dispose in sanitary landfill (as per institutional policy) transport_waste->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Unknown: A Safety and Handling Guide for Ohchinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ohchinin, a natural product isolated from Melia azedarach, is a complex organic molecule with the chemical formula C36H42O8.[1] As a compound with limited publicly available toxicity data, it is imperative to treat this compound as a substance of unknown toxicity and to handle it with the utmost care. This guide provides essential safety and logistical information to ensure the protection of laboratory personnel and the environment.

Immediate Safety and Logistical Information

A thorough risk assessment should be conducted before any handling of this compound.[2][3][4][5][6] This involves evaluating the potential hazards and developing procedures to minimize exposure.[7]

Personal Protective Equipment (PPE)

Given the unknown nature of this compound's biological activity, a comprehensive PPE strategy is crucial. The following PPE is mandatory when handling this compound:[8][9][10][11][12]

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn.[8]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of splashing, an apron or coveralls should be worn over the lab coat.[8][9]

  • Respiratory Protection: All handling of solid this compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Receiving and Storage

Upon receipt, the container should be inspected for any damage. This compound should be stored in a well-ventilated, designated area for potent compounds, away from incompatible materials. The container must be clearly labeled as "this compound - Warning: Substance of Unknown Toxicity".

Handling

All manipulations of this compound, including weighing and preparing solutions, must be conducted in a chemical fume hood. Use dedicated equipment (spatulas, glassware, etc.) and decontaminate them after use.

Disposal Plan

As a substance of unknown toxicity, this compound waste must be treated as hazardous waste.[13][14][15][16]

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and vials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[13][14][15][17]

Quantitative Data

The following table summarizes the available physical and chemical properties of this compound from the PubChem database.[1]

PropertyValue
Molecular FormulaC36H42O8
Molecular Weight602.7 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Exact Mass602.28796829 g/mol
Monoisotopic Mass602.28796829 g/mol
Topological Polar Surface Area104 Ų
Heavy Atom Count44

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound, assuming it is a solid powder.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE.

    • Prepare the work area within the fume hood by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (analytical balance, spatulas, weighing paper, vials, solvent, vortex mixer).

  • Weighing:

    • Tare the analytical balance with a piece of weighing paper inside.

    • Carefully transfer a small amount of this compound powder from the storage container to the weighing paper using a clean spatula.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder into a pre-labeled vial.

    • Using a calibrated pipette, add the required volume of the desired solvent to the vial.

    • Securely cap the vial.

    • Gently vortex the vial until the this compound is completely dissolved.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of all contaminated disposable items (weighing paper, gloves, bench paper) in the designated hazardous waste container.

    • Wipe down the work surface inside the fume hood.

  • Storage of Stock Solution:

    • Store the prepared stock solution in a clearly labeled, sealed container in a designated and secure location.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh this compound prep3->handling1 Proceed to handling handling2 Prepare Solution handling1->handling2 emergency Emergency Occurs (Spill, Exposure) handling1->emergency cleanup1 Decontaminate Equipment handling2->cleanup1 Proceed to cleanup handling2->emergency cleanup2 Segregate Waste cleanup1->cleanup2 disposal1 Label Hazardous Waste cleanup2->disposal1 Proceed to disposal disposal2 Arrange for Professional Disposal disposal1->disposal2 emergency_action Follow Emergency Procedures (Wash, Evacuate, Seek Medical Attention) emergency->emergency_action Immediate Action

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.